Methyl 5-chloro-2-methoxybenzoate-d3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
203.64 g/mol |
IUPAC 名称 |
methyl 5-chloro-2-(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3/i1D3 |
InChI 键 |
HPTHYBXMNNGQEF-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OC |
产品来源 |
United States |
Foundational & Exploratory
"Methyl 5-chloro-2-methoxybenzoate-d3" chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of Methyl 5-chloro-2-methoxybenzoate-d3. This deuterated analog is a valuable tool in pharmaceutical research and development, primarily utilized as an internal standard for quantitative analysis.
Core Chemical Properties
This compound is the deuterated form of Methyl 5-chloro-2-methoxybenzoate. The primary distinction is the replacement of three hydrogen atoms with deuterium (B1214612) on the methoxy (B1213986) group. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the non-deuterated analyte but is distinguishable by its mass-to-charge ratio.
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of both the deuterated and non-deuterated forms of the compound. The physical properties of the deuterated version are expected to be very similar to its non-deuterated counterpart.
Table 1: General Chemical Information
| Property | This compound | Methyl 5-chloro-2-methoxybenzoate |
| Molecular Formula | C₉H₆D₃ClO₃ | C₉H₉ClO₃[1][2][3][4] |
| Molecular Weight | 203.64 g/mol | 200.62 g/mol [1][2][3][4] |
| CAS Number | 1329488-29-3 | 33924-48-0[2] |
| Appearance | White to light yellow crystal powder | White to light yellow crystal powder |
Table 2: Physical Properties
| Property | Value (for non-deuterated form) |
| Melting Point | 150-152 °C |
| Boiling Point | 235-240 °C (lit.) |
| Density | 1.259 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.5466 (lit.) |
Table 3: Spectroscopic and Chromatographic Data Identifiers
| Property | Identifier |
| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)OC |
| InChI | InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 |
| InChIKey | HPTHYBXMNNGQEF-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be achieved through the methylation of 5-chlorosalicylic acid using a deuterated methylating agent. A common and effective method involves the use of deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄).
Experimental Protocol: Synthesis
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chlorosalicylic acid (1 equivalent) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the solution.
-
Methylation: To the stirring suspension, add deuterated dimethyl sulfate ((CD₃)₂SO₄) (2.5 equivalents) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dilute the residue with water and extract with ethyl acetate (B1210297) (3 x volumes).
-
Washing: Wash the combined organic extracts with water and then with a saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Analytical Methods
Accurate characterization and quantification of this compound are crucial for its use as an internal standard. The following are standard analytical protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to confirm the structure of the molecule. For the d3 analog, the characteristic singlet for the methoxy protons at ~3.9 ppm will be absent. The aromatic protons will appear as multiplets in the range of 6.9-7.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms. The deuterated methoxy carbon will exhibit a multiplet due to C-D coupling.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the analysis of this volatile compound.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
Expected Molecular Ion (M⁺): m/z 203/205 (due to chlorine isotopes).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive method for the quantification of this compound in complex matrices.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
For this compound: Precursor ion [M+H]⁺ at m/z 204, product ions would be determined by fragmentation analysis.
-
For Methyl 5-chloro-2-methoxybenzoate: Precursor ion [M+H]⁺ at m/z 201, product ions would be determined by fragmentation analysis.
-
-
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in pharmacokinetic and metabolic studies of drug candidates that contain the Methyl 5-chloro-2-methoxybenzoate moiety. The non-deuterated form, Methyl 5-chloro-2-methoxybenzoate, serves as a versatile intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] It has been used in the development of anti-inflammatory and analgesic drugs.[1] Additionally, it has been noted to inhibit copulatory behavior in the tick species Ixodes ricinus.
Safety and Handling
Methyl 5-chloro-2-methoxybenzoate is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
An In-depth Technical Guide to Methyl 5-chloro-2-methoxybenzoate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-chloro-2-methoxybenzoate-d3, a deuterated stable isotope-labeled compound valuable in analytical and research applications. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and outlines its primary applications and safety information.
Chemical Identity and Properties
This compound is the deuterium-labeled form of Methyl 5-chloro-2-methoxybenzoate. The deuterium (B1214612) atoms are located on the methoxy (B1213986) group, making it a useful tool in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies.
Chemical Identifiers
| Identifier | Value |
| Chemical Name | Methyl 5-chloro-2-methoxy-d3-benzoate |
| CAS Number | 1219803-33-4[1][2][3][4] |
| Parent CAS Number | 33924-48-0[5][6] |
| Molecular Formula | C₉H₆D₃ClO₃ |
| InChI Key | HPTHYBXMNNGQEF-UHFFFAOYSA-N[5][7] |
| SMILES | [2H]C([2H])([2H])OC1=C(C=C(Cl)C=C1)C(=O)OC |
Physicochemical Data
The following table summarizes the key physical and chemical properties. Data for the non-deuterated parent compound is provided for comparison where specific data for the deuterated analog is not available.
| Property | This compound | Methyl 5-chloro-2-methoxybenzoate (Parent) |
| Molecular Weight | 203.64 g/mol | 200.62 g/mol [5] |
| Appearance | Liquid[1] | White to light yellow crystal powder or liquid[8][9][10] |
| Boiling Point | No data available | 235-240 °C (lit.)[11] |
| Melting Point | No data available | 150-152 °C[8][10] |
| Density | No data available | 1.259 g/mL at 25 °C (lit.)[11] |
| Refractive Index | No data available | n20/D 1.5466 (lit.)[11] |
| Purity | Typically ≥98 atom % D | Typically ≥98%[11] |
Applications in Research and Development
Isotopically labeled compounds are indispensable tools in modern research. This compound serves several key functions:
-
Internal Standard: Due to its mass shift of +3 amu compared to the parent compound, it is an ideal internal standard for quantitative analysis using mass spectrometry (MS), including LC-MS and GC-MS. It co-elutes with the unlabeled analyte but is clearly distinguishable by its mass, correcting for variations in sample preparation and instrument response.
-
Metabolic Studies: Deuterium labeling can be used to trace the metabolic fate of the methoxy group in various biological systems. The stability of the C-D bond allows for tracking the molecule through complex metabolic pathways.
-
Pharmacokinetic Analysis: The use of deuterated drugs can alter their metabolic profiles, sometimes leading to improved pharmacokinetic properties. This compound can serve as a building block for synthesizing deuterated drug candidates or as a reference material in such studies.
Experimental Protocols: Synthesis
Synthesis of this compound
This procedure outlines the methylation of Methyl 5-chloro-2-hydroxybenzoate using deuterated iodomethane (B122720).
Materials:
-
Methyl 5-chloro-2-hydroxybenzoate (1 equivalent)
-
Deuterated iodomethane (CD₃I, >99.5 atom % D) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents)
-
Acetone (B3395972), anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes/Ethyl acetate (B1210297) solvent system
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-chloro-2-hydroxybenzoate (1 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a suspension (approx. 10 mL of solvent per gram of the starting phenol).
-
Addition of Methylating Agent: Add deuterated iodomethane (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure this compound.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram illustrates the general workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Safety and Handling
Safety information is based on the parent compound, Methyl 5-chloro-2-methoxybenzoate. Standard laboratory safety practices should be employed.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is required. Work should be performed in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
The logical relationship for handling a chemical with these hazard classifications is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Online CAS Number 1219803-33-4 - TRC - Methyl 5-Chloro-2-methoxy-d3-benzoate | LGC Standards [lgcstandards.com]
- 3. This compound | 稳定同位素 | CAS 1219803-33-4 | 美国InvivoChem [invivochem.cn]
- 4. This compound | 稳定同位素 | MCE [medchemexpress.cn]
- 5. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 5-chloro-2-methoxybenzoate, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. METHYL 5-CHLORO-2-METHOXYBENZOATE | CAS 33924-48-0 [matrix-fine-chemicals.com]
- 8. indiamart.com [indiamart.com]
- 9. A10787.22 [thermofisher.com]
- 10. METHYL 5-CHLORO-2-METHOXYBENZOATE - Safety Data Sheet [chemicalbook.com]
- 11. Methyl 5-chloro-2-methoxybenzoate 98% | 33924-48-0 [sigmaaldrich.com]
In-Depth Technical Guide: Molecular Weight of Methyl 5-chloro-2-methoxybenzoate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of the deuterated compound Methyl 5-chloro-2-methoxybenzoate-d3, a molecule of interest in metabolic studies and pharmacokinetic research. This document outlines the foundational principles, experimental considerations, and comparative data for both the standard and isotopically labeled forms of the compound.
Introduction to Isotopic Labeling
Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a powerful technique in drug development and metabolic research. The substitution of hydrogen with deuterium (B1214612) (²H or D), a stable, non-radioactive isotope, is particularly common. This substitution results in a molecule that is chemically similar to its parent but has a greater mass. This mass difference is readily detectable by mass spectrometry, allowing researchers to trace the metabolic fate of a compound in vitro and in vivo. The "-d3" designation in this compound signifies the replacement of three hydrogen atoms with deuterium.
Molecular Weight Determination
The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The introduction of deuterium, which has an atomic weight approximately double that of protium (B1232500) (the most common isotope of hydrogen), significantly increases the molecular weight of the resulting compound.
Foundational Molecular Data
The chemical formula for the non-deuterated Methyl 5-chloro-2-methoxybenzoate is C₉H₉ClO₃. Its molecular weight is approximately 200.62 g/mol . The atomic weight of deuterium is approximately 2.014 atomic mass units (amu), while the standard atomic weight of hydrogen is approximately 1.008 amu.[1][2][3][4]
Calculation of Molecular Weight for this compound
To calculate the molecular weight of the deuterated compound, the mass of three hydrogen atoms is subtracted from the molecular weight of the parent compound, and the mass of three deuterium atoms is added.
-
Step 1: Start with the molecular weight of the non-deuterated compound: 200.62 g/mol
-
Step 2: Subtract the mass of three hydrogen atoms: 200.62 - (3 * 1.008) = 197.596 g/mol
-
Step 3: Add the mass of three deuterium atoms: 197.596 + (3 * 2.014) = 203.638 g/mol
Therefore, the calculated molecular weight of this compound is approximately 203.64 g/mol .
Data Presentation: Comparative Molecular Weights
For clarity and ease of comparison, the quantitative data regarding the molecular weights of both the standard and deuterated compounds are summarized in the table below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Notes |
| Methyl 5-chloro-2-methoxybenzoate | C₉H₉ClO₃ | ~200.62 | Standard, non-deuterated compound. |
| This compound | C₉H₆D₃ClO₃ | ~203.64 | Deuterated, isotopically labeled compound. |
Experimental Protocols
The determination of the molecular weight of both the deuterated and non-deuterated compounds is typically achieved through mass spectrometry.
High-Resolution Mass Spectrometry (HRMS)
Objective: To accurately determine the monoisotopic mass of the compounds and confirm successful deuteration.
Methodology:
-
Sample Preparation: A dilute solution of the analyte (Methyl 5-chloro-2-methoxybenzoate or its d3-analog) is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is used.
-
Ionization: Electrospray ionization (ESI) is a common method for this type of molecule, typically in positive ion mode.
-
Data Acquisition: The instrument is calibrated, and data is acquired over a mass range that includes the expected molecular ions of both the parent compound and the deuterated analog.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of the molecule. The high resolution allows for the differentiation of the isotopic peaks and provides a highly accurate mass measurement, confirming the elemental composition and the incorporation of the deuterium atoms.
Visualization of Isotopic Substitution
The following diagram illustrates the conceptual relationship between the standard compound and its deuterated analog, highlighting the substitution of hydrogen with deuterium which results in an increased molecular weight.
References
An In-Depth Technical Guide to Methyl 5-chloro-2-methoxybenzoate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-chloro-2-methoxybenzoate-d3, a deuterated analog of Methyl 5-chloro-2-methoxybenzoate. This document details its chemical structure, physical and chemical properties, and provides a plausible synthetic route. Spectroscopic data for the non-deuterated form is presented for comparative purposes.
Core Compound Information
This compound is a stable, isotopically labeled compound valuable as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterium (B1214612) labeling on the methoxy (B1213986) group provides a distinct mass difference, allowing for precise quantification in complex biological matrices.
Chemical Structure
The chemical structure of this compound is illustrated below. The deuterium atoms are located on the methyl group of the methoxy substituent.
Physicochemical Properties
A summary of the key physicochemical properties for both the deuterated and non-deuterated forms of the compound is presented in Table 1.
| Property | Value (Deuterated) | Value (Non-deuterated) | Reference(s) |
| CAS Number | 1219803-33-4 | 33924-48-0 | [1][][3] |
| Molecular Formula | C₉H₆D₃ClO₃ | C₉H₉ClO₃ | [1] |
| Molecular Weight | 203.64 g/mol | 200.62 g/mol | [1] |
| Appearance | Liquid | White to light yellow crystal powder or clear liquid | [1][4] |
| Melting Point | Not available | 150-152 °C | [4] |
| Boiling Point | Not available | 235-240 °C | |
| Density | Not available | 1.259 g/mL at 25 °C | |
| Refractive Index | Not available | n20/D 1.5466 | |
| SMILES | [2H]C([2H])([2H])Oc1ccc(Cl)cc1C(=O)OC | COC(=O)c1cc(Cl)ccc1OC | [1] |
| InChI | 1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3/i1D3 | 1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | [1] |
Experimental Protocols
Synthesis of Methyl 5-chloro-2-methoxybenzoate (Non-deuterated)
A common synthetic route to the non-deuterated analog involves the methylation of 5-chlorosalicylic acid.[5]
Materials:
-
5-chlorosalicylic acid
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
Ethyl acetate (B1210297)
-
Water (H₂O)
-
Saturated sodium chloride solution (NaCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of 5-chlorosalicylic acid (e.g., 20.0 g, 0.116 mol), potassium carbonate (40.3 g, 0.290 mol), and dimethyl sulfate (36.5 g, 0.290 mol) in acetone (300 mL) is prepared in a round-bottom flask.
-
The mixture is heated at reflux for 18 hours.
-
After cooling to room temperature, the mixture is concentrated under reduced pressure.
-
The residue is diluted with water and extracted with ethyl acetate (3 x 150 mL).
-
The combined organic extracts are washed with water and saturated sodium chloride solution, then dried over magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the product, Methyl 5-chloro-2-methoxybenzoate.
Proposed Synthesis of this compound
The synthesis of the deuterated analog can be achieved by modifying the above protocol, substituting the methylating agent with a deuterated equivalent. A plausible approach involves the O-methylation of Methyl 5-chloro-2-hydroxybenzoate using iodomethane-d3 (B117434).
Materials:
-
Methyl 5-chloro-2-hydroxybenzoate
-
Potassium carbonate (K₂CO₃)
-
Iodomethane-d3 (CD₃I)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water (H₂O)
-
Saturated sodium chloride solution (NaCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Methyl 5-chloro-2-hydroxybenzoate in a suitable solvent such as acetone or DMF in a reaction vessel.
-
Add potassium carbonate to the solution to act as a base.
-
Add iodomethane-d3 to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup similar to the non-deuterated synthesis: concentrate the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Spectroscopic Data (Non-deuterated Analog)
¹H NMR Spectroscopy
The ¹H NMR spectrum of Methyl 5-chloro-2-methoxybenzoate would show characteristic signals for the aromatic protons and the two methyl groups. In the deuterated analog, the signal corresponding to the methoxy protons (-OCH₃) would be absent. The expected chemical shifts for the non-deuterated compound in CDCl₃ are approximately:
| Protons | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.9 - 7.7 | m |
| -OCH₃ | ~3.9 | s |
| -COOCH₃ | ~3.8 | s |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The approximate chemical shifts for the non-deuterated compound are:
| Carbon | Chemical Shift (ppm) |
| C=O | ~165 |
| Aromatic C-O | ~155 |
| Aromatic C-Cl | ~128 |
| Aromatic C-H | 112 - 132 |
| Aromatic C-COOCH₃ | ~120 |
| -OCH₃ | ~56 |
| -COOCH₃ | ~52 |
Mass Spectrometry
The mass spectrum of Methyl 5-chloro-2-methoxybenzoate would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern (M, M+2) in an approximate 3:1 ratio is expected. For the deuterated analog, the molecular ion peak would be shifted by +3 m/z units.
| Compound | Expected [M]⁺ | Expected [M+2]⁺ |
| Methyl 5-chloro-2-methoxybenzoate | 200 | 202 |
| This compound | 203 | 205 |
Applications
This compound is primarily used in research and development settings. Its key applications include:
-
Internal Standard: Due to its isotopic labeling, it is an ideal internal standard for quantitative bioanalytical studies, such as pharmacokinetic and metabolic profiling of related compounds.
-
Tracer Studies: It can be used as a tracer to investigate reaction mechanisms and metabolic pathways.
-
Chemical Synthesis: As a building block in the synthesis of more complex deuterated molecules.
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Technical Guide: Isotopic Enrichment of Methyl 5-chloro-2-methoxybenzoate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-2-methoxybenzoate-d3 is the deuterated analog of Methyl 5-chloro-2-methoxybenzoate, where the three hydrogen atoms of the methoxy (B1213986) group are replaced with deuterium (B1214612). This stable isotope-labeled compound serves as a valuable internal standard in quantitative bioanalytical studies using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its near-identical physicochemical properties to the unlabeled analyte allow for accurate quantification by correcting for variability in sample preparation, chromatography, and ionization. This guide provides a comprehensive overview of its synthesis, methods for determining isotopic enrichment, and its application in bioanalysis.
Synthesis of this compound
Proposed Synthesis Pathway:
A common method for the synthesis of the non-deuterated compound is the methylation of 5-chlorosalicylic acid.[1][2] To synthesize the deuterated analog, a deuterated methylating agent such as trideuteromethyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄) would be used.
An alternative and potentially more recent method for trideuteromethylation involves a sulfoxonium metathesis reaction. This "one-pot" protocol utilizes the reaction between trimethylsulfoxonium (B8643921) iodide (TMSOI) and deuterated dimethyl sulfoxide (B87167) (DMSO-d6) to generate a trideuteromethylation reagent in situ.[3] This reagent can then be used to methylate the hydroxyl group of methyl 5-chlorosalicylate.
Experimental Protocol (Proposed)
Objective: To synthesize this compound from Methyl 5-chlorosalicylate using a deuterated methylating agent.
Materials:
-
Methyl 5-chlorosalicylate
-
Trideuteromethyl iodide (CD₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of Methyl 5-chlorosalicylate in anhydrous acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add trideuteromethyl iodide to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Isotopic Enrichment Analysis
The determination of isotopic enrichment is crucial to ensure the quality and reliability of the deuterated internal standard. The primary methods for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining isotopic purity.[4] The method involves comparing the ion intensities of the deuterated compound with its non-deuterated counterpart.
Experimental Protocol (General):
-
Sample Preparation: Prepare solutions of both Methyl 5-chloro-2-methoxybenzoate and this compound at a known concentration in a suitable solvent (e.g., acetonitrile/water).
-
Instrumentation: Utilize a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system, such as a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Data Acquisition: Acquire full-scan mass spectra for both the labeled and unlabeled compounds.
-
Data Analysis:
-
Determine the theoretical monoisotopic masses of the unlabeled (C₉H₉ClO₃) and labeled (C₉H₆D₃ClO₃) compounds.
-
Extract the ion chromatograms for the molecular ions of both compounds.
-
Integrate the peak areas of the isotopic clusters.
-
Calculate the isotopic enrichment by comparing the relative abundance of the d3-labeled ion to the sum of the abundances of all isotopic variants (d0, d1, d2, d3). Corrections for the natural abundance of isotopes (e.g., ¹³C, ³⁷Cl) should be applied for accurate determination.[5][6]
-
| Parameter | Value |
| Molecular Formula (Unlabeled) | C₉H₉ClO₃ |
| Monoisotopic Mass (Unlabeled) | 200.0240 g/mol |
| Molecular Formula (Labeled) | C₉H₆D₃ClO₃ |
| Monoisotopic Mass (Labeled) | 203.0428 g/mol |
NMR Spectroscopy Analysis
¹H NMR spectroscopy provides a direct method to assess the degree of deuteration at the methoxy position. The absence or significant reduction of the methoxy proton signal in the ¹H NMR spectrum of the deuterated compound compared to the unlabeled standard is indicative of high isotopic enrichment.
Experimental Protocol (General):
-
Sample Preparation: Prepare NMR samples of both the labeled and unlabeled compounds in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire quantitative ¹H NMR spectra for both samples under identical conditions (e.g., relaxation delay, number of scans).
-
Data Analysis:
-
Integrate the methoxy proton signal (around 3.9 ppm) in the spectrum of the unlabeled compound.
-
Integrate the corresponding region in the spectrum of the deuterated compound.
-
The isotopic enrichment can be estimated by the percentage reduction in the integral of the methoxy signal.
-
| Isotopic Purity Data (Representative) | |
| Analytical Technique | Expected Isotopic Purity |
| Mass Spectrometry | >98% D |
| ¹H NMR Spectroscopy | >98% Deuteration |
Note: The above table presents typical expected values for high-quality deuterated standards. Actual values must be determined experimentally.
Application in Bioanalysis
This compound is primarily used as an internal standard in LC-MS/MS methods for the quantitative analysis of its non-deuterated analog in biological matrices such as plasma, serum, and urine.[7][8] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it effectively compensates for matrix effects and variations in extraction recovery and instrument response.[8]
Bioanalytical Workflow
The following diagram illustrates a typical workflow for a bioanalytical method using a deuterated internal standard.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Signaling Pathways
Currently, there is no specific information available in the public domain that details the use of Methyl 5-chloro-2-methoxybenzoate or its deuterated analog in the study of specific signaling pathways. Its primary application is as an internal standard for bioanalytical quantification.
Conclusion
This compound is a critical tool for researchers in drug development and related fields, enabling accurate and precise quantification of its unlabeled counterpart in complex biological matrices. While a specific synthesis protocol is not widely published, it can be reliably produced using established methylation techniques with deuterated reagents. Rigorous analysis of its isotopic enrichment by mass spectrometry and NMR spectroscopy is essential to ensure its quality as an internal standard. Its application in LC-MS/MS-based bioanalysis significantly enhances the robustness and reliability of quantitative data.
References
- 1. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
"Methyl 5-chloro-2-methoxybenzoate-d3" physical characteristics
An In-depth Technical Guide to the Physical Characteristics of Methyl 5-chloro-2-methoxybenzoate-d3
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Methyl 5-chloro-2-methoxybenzoate and its deuterated analogue, this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
While specific experimental data for this compound is limited, this guide presents the established physical properties of the non-deuterated parent compound, which serves as a close proxy. The deuterated form is primarily utilized as an internal standard in pharmacokinetic studies due to its distinct mass.[1]
Physicochemical Properties
The following table summarizes the key physical and chemical properties of Methyl 5-chloro-2-methoxybenzoate. These values have been compiled from various chemical data sources.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₃ | [2][3][4][5][6] |
| Molecular Weight | 200.62 g/mol | [2][3][4][6][7] |
| Molecular Weight (d3) | 203.64 g/mol | Calculated |
| Appearance | White to light yellow crystal powder or clear colorless to pale yellow liquid | [5][8][9] |
| Melting Point | 150-152 °C | [5][8][9] |
| Boiling Point | 235-240 °C (lit.) | [7][9][10] |
| 237.5 °C at 760 mmHg | [5][8] | |
| Density | 1.259 g/mL at 25 °C (lit.) | [7][9][10] |
| 1.229 g/cm³ | [5][8] | |
| Refractive Index | n20/D 1.5466 (lit.) | [7][9][10] |
| Flash Point | > 110 °C (> 230 °F) | [9] |
Chemical Identifiers
For unambiguous identification, the following chemical identifiers are provided for Methyl 5-chloro-2-methoxybenzoate.
| Identifier | Value | Source |
| CAS Number | 33924-48-0 | [5][6][7] |
| IUPAC Name | methyl 5-chloro-2-methoxybenzoate | [2] |
| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)OC | [2][7] |
| InChI | 1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | [2][7] |
| InChIKey | HPTHYBXMNNGQEF-UHFFFAOYSA-N | [2][3][4] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical characteristics of Methyl 5-chloro-2-methoxybenzoate are not extensively published. However, a generalized standard procedure for determining the melting point of a crystalline solid such as this is outlined below.
Protocol: Determination of Melting Point using a Digital Melting Point Apparatus
-
Sample Preparation: A small amount of the crystalline Methyl 5-chloro-2-methoxybenzoate is finely ground into a powder. This powder is then packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube containing the sample is placed into the heating block of a digital melting point apparatus.
-
Heating and Observation:
-
The apparatus is set to heat at a rapid rate initially to approach the expected melting point range.
-
As the temperature nears the literature value (150-152 °C), the heating rate is reduced to approximately 1-2 °C per minute to allow for accurate observation.
-
The sample is observed through the magnifying lens.
-
-
Data Recording:
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid sample has turned into a clear liquid is recorded as the completion of melting.
-
The melting point is reported as the range between these two temperatures.
-
-
Purity Assessment: A sharp melting range (typically < 2 °C) is indicative of a pure compound. A broad melting range may suggest the presence of impurities.
Logical Workflow for Physical Characterization
The following diagram illustrates a typical workflow for the physical and chemical characterization of a compound like this compound in a research setting.
Caption: Workflow for the physical and chemical characterization of a research compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-chloro-2-methoxy-benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. METHYL 5-CHLORO-2-METHOXYBENZOATE | CAS 33924-48-0 [matrix-fine-chemicals.com]
- 7. Methyl 5-chloro-2-methoxybenzoate 98% | 33924-48-0 [sigmaaldrich.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. METHYL 5-CHLORO-2-METHOXYBENZOATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. METHYL 5-CHLORO-2-METHOXYBENZOATE | 33924-48-0 [chemicalbook.com]
"Methyl 5-chloro-2-methoxybenzoate-d3" spectral data (NMR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for Methyl 5-chloro-2-methoxybenzoate-d3. While specific experimental data for the deuterated species is not widely available in public databases, this document presents a comprehensive analysis based on the spectral data of its non-deuterated analog, Methyl 5-chloro-2-methoxybenzoate. The guide outlines the expected spectral shifts and changes resulting from the deuterium (B1214612) labeling and provides generalized experimental protocols for data acquisition.
Compound Information
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 1219803-33-4[1] |
| Molecular Formula | C₉H₆D₃ClO₃[1] |
| Molecular Weight | 203.64 g/mol [1] |
| Structure | The deuterium labeling is on the ester methyl group. |
Predicted Spectral Data
The introduction of three deuterium atoms on the ester methyl group is expected to produce significant and predictable changes in the NMR and MS spectra when compared to the standard, non-deuterated compound (Molecular Formula: C₉H₉ClO₃, Molecular Weight: 200.62 g/mol ).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The most notable change will be the absence of the singlet corresponding to the ester methyl protons (O-CH₃). In the non-deuterated compound, this signal typically appears as a sharp singlet. Due to the substitution with deuterium, this peak will be absent in the ¹H NMR spectrum of the d3-analog. The signals for the aromatic protons and the methoxy (B1213986) protons will remain.
¹³C NMR: The carbon of the deuterated methyl group (O-CD₃) will exhibit a different signal compared to a standard methyl group. Instead of a quartet (due to coupling with three protons), the signal will appear as a multiplet with a significantly lower intensity due to the carbon-deuterium coupling (C-D coupling) and the longer relaxation time of deuterated carbons. The chemical shift of this carbon will also be slightly altered.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is 3 units higher than the non-deuterated compound. Any fragment ions that retain the deuterated methyl group will also show this +3 m/z shift.
Spectral Data for Methyl 5-chloro-2-methoxybenzoate (Non-Deuterated Analog)
The following tables summarize the available spectral data for the non-deuterated analog, Methyl 5-chloro-2-methoxybenzoate. This data serves as a reference point for predicting the spectrum of the d3-labeled compound.
Table 1: ¹H NMR Spectral Data for Methyl 5-chloro-2-methoxybenzoate
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Predicted ~3.8 | Singlet | Ester methyl protons (-COOCH₃) |
| Predicted ~3.9 | Singlet | Methoxy protons (-OCH₃) |
| Predicted ~6.9-7.7 | Multiplet | Aromatic protons |
Note: Specific peak assignments and coupling constants for the aromatic region require high-resolution spectral data which is not available in the search results. The provided data is based on typical chemical shifts for such structures.
Table 2: ¹³C NMR Spectral Data for Methyl 5-chloro-2-methoxybenzoate[4]
| Chemical Shift (ppm) | Assignment |
| Predicted ~52 | Ester methyl carbon (-COOCH₃) |
| Predicted ~56 | Methoxy carbon (-OCH₃) |
| Predicted ~112-158 | Aromatic and Carbonyl carbons |
Note: This represents a summary of expected chemical shift ranges. Detailed assignments for each aromatic carbon are available from specialized databases.
Table 3: Mass Spectrometry (GC-MS) Data for Methyl 5-chloro-2-methoxybenzoate[2]
| m/z | Interpretation |
| 200/202 | Molecular ion peak [M]⁺ and its isotope peak [M+2]⁺ due to ³⁵Cl/³⁷Cl |
| 169/171 | Fragment ion corresponding to the loss of the methoxy group (-OCH₃) |
| 105 | Fragment ion |
Experimental Protocols
The following are generalized protocols for acquiring NMR and MS data. The specific parameters should be optimized for the instrument being used.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (this compound) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance-400 (400 MHz for ¹H, 100 MHz for ¹³C) or equivalent.[3]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[3]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (typically 0-220 ppm).
-
A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
-
Mass Spectrometry Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
-
Instrumentation: Use a standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chromatographic Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Employ a suitable capillary column (e.g., DB-5ms) and a temperature program designed to separate the analyte from any impurities.
-
-
Mass Spectrometric Detection:
-
Use Electron Ionization (EI) at a standard energy (e.g., 70 eV).
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Visualizations
The following diagrams illustrate the relationships of the analytical data and a general workflow for spectral analysis.
References
A Technical Guide to Methyl 5-chloro-2-methoxybenzoate-d3: Applications in Quantitative Analysis
This technical guide provides an in-depth overview of Methyl 5-chloro-2-methoxybenzoate-d3, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. Designed for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, commercial availability, and application in experimental workflows.
Compound Overview
This compound is a stable isotope-labeled form of Methyl 5-chloro-2-methoxybenzoate. The deuterium (B1214612) labeling (d3) on the methoxy (B1213986) group results in a mass shift of +3 Da compared to its non-labeled counterpart. This mass difference is fundamental to its use as an internal standard in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its primary function is to correct for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical measurements.
Commercial Availability and Pricing
This compound is a specialized chemical available from a select number of suppliers that focus on research chemicals and stable isotope-labeled compounds. Pricing is typically not publicly listed and is provided upon request. The cost is influenced by factors such as the quantity purchased, isotopic purity, and the supplier.
A summary of known suppliers is provided in the table below. Researchers are advised to contact these suppliers directly to obtain a quote for their specific needs.
| Supplier | Distributor(s) | CAS Number | Purity Specifications | Available Quantities |
| Toronto Research Chemicals | Hölzel Diagnostika, Fisher Scientific | 1219803-33-4 | 98 atom % D, min 98% Chemical Purity[1] | 0.25 g[1] |
Note: Pricing information is subject to change and should be confirmed with the supplier.
For the non-deuterated form, Methyl 5-chloro-2-methoxybenzoate, a wider range of suppliers exists, including Sigma-Aldrich, Thermo Scientific, and various manufacturers.[2][3]
Physicochemical Properties
The table below summarizes the key physicochemical properties of the non-deuterated analogue, Methyl 5-chloro-2-methoxybenzoate. These properties are expected to be very similar for the deuterated version.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO₃ | [2][4][5] |
| Molecular Weight | 200.62 g/mol | [3][4][5] |
| CAS Number | 33924-48-0 | [3][4][5][6] |
| Appearance | Clear colorless to pale yellow liquid or white to light yellow crystal powder | [2][7][8] |
| Boiling Point | 235-240 °C | [3][4][9] |
| Density | 1.259 g/mL at 25 °C | [3][4][9] |
| Refractive Index | n20/D 1.5466 | [3][4] |
Experimental Workflow for Quantitative Analysis using a Deuterated Internal Standard
This compound is employed as an internal standard in a typical quantitative analytical workflow. The following diagram illustrates the key steps involved in such an experiment.
Detailed Methodologies
A generalized experimental protocol for the use of a deuterated internal standard like this compound is as follows:
-
Preparation of Standards and Quality Controls:
-
Prepare a stock solution of the non-deuterated analyte and the deuterated internal standard (IS) in a suitable organic solvent.
-
Create a series of calibration standards by spiking known concentrations of the analyte into the same biological matrix as the unknown samples.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To a fixed volume of the unknown sample, calibration standards, and QC samples, add a precise volume of the deuterated internal standard working solution.
-
Perform an extraction procedure to isolate the analyte and internal standard from the matrix. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.
-
Evaporate the extraction solvent and reconstitute the residue in a solvent compatible with the initial mobile phase of the LC system.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate LC column (e.g., a C18 column).
-
Develop a gradient elution method to achieve chromatographic separation of the analyte from other matrix components.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in all samples.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound serves as a vital tool for researchers requiring high accuracy and precision in quantitative bioanalysis. Its use as an internal standard is a well-established methodology to control for experimental variability. This guide provides a foundational understanding of its properties, availability, and a typical workflow for its application. For specific applications, optimization of the extraction and LC-MS/MS conditions is necessary to achieve the desired analytical performance.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. Methyl 5-chloro-2-methoxybenzoate, 98% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Methyl 5-chloro-2-methoxybenzoate 98% | 33924-48-0 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. METHYL 5-CHLORO-2-METHOXYBENZOATE | CAS 33924-48-0 [matrix-fine-chemicals.com]
- 6. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 5-Chloro-2-Methoxybenzoate at Best Price in Bharuch - ID: 1473739 [exportersindia.com]
- 8. Methyl 5-chloro-2-methoxybenzoate at Best Price in Ankleshwar, Gujarat | Yash Rasayan & Chemicals [tradeindia.com]
- 9. METHYL 5-CHLORO-2-METHOXYBENZOATE | 33924-48-0 [chemicalbook.com]
The Role of Methyl 5-chloro-2-methoxybenzoate-d3 in Preclinical and Clinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Methyl 5-chloro-2-methoxybenzoate-d3 in research, with a primary focus on its role as a stable isotope-labeled internal standard in bioanalytical method development. While this compound serves as a crucial tool for ensuring the accuracy and precision of quantitative analyses, its application is intrinsically linked to the analysis of its non-deuterated counterpart, Methyl 5-chloro-2-methoxybenzoate, a key chemical intermediate in the synthesis of various pharmaceutical compounds.
Introduction to this compound
This compound is the deuterium-labeled form of Methyl 5-chloro-2-methoxybenzoate. The "-d3" designation indicates that the three hydrogen atoms on the methoxy (B1213986) group have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution results in a molecule with a higher mass (approximately 203.64 g/mol ) compared to the non-labeled version (approximately 200.62 g/mol ), while maintaining nearly identical chemical and physical properties.[1] This characteristic makes it an ideal internal standard for quantitative analysis using mass spectrometry-based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The use of stable isotope-labeled internal standards is considered the gold standard in bioanalysis. These standards co-elute with the analyte of interest and experience similar effects from the sample matrix, extraction process, and ionization in the mass spectrometer. By adding a known amount of the deuterated standard to a sample, any variations in the analytical process can be normalized, leading to highly accurate and precise quantification of the target analyte.
Application in the Synthesis of Itopride
Methyl 5-chloro-2-methoxybenzoate is a documented precursor in the synthesis of Itopride, a prokinetic agent used to treat gastrointestinal motility disorders. The synthesis of Itopride involves the reaction of 4-(2-(dimethylamino)ethoxy)benzylamine with a derivative of 3,4-dimethoxybenzoic acid. While Methyl 5-chloro-2-methoxybenzoate itself is not directly incorporated into the final Itopride molecule, it is structurally related to key intermediates.
In the context of drug development and manufacturing, it is crucial to quantify any unreacted starting materials or process-related impurities in the final active pharmaceutical ingredient (API). A robust analytical method is therefore required to detect and quantify traces of Methyl 5-chloro-2-methoxybenzoate. In such a scenario, this compound would be the ideal internal standard for developing a highly sensitive and specific LC-MS/MS method for this purpose.
Experimental Protocol: Quantification of Methyl 5-chloro-2-methoxybenzoate in a Pharmaceutical Matrix
The following is a representative experimental protocol for the quantification of Methyl 5-chloro-2-methoxybenzoate in a sample matrix, such as a reaction mixture or a final drug product, using this compound as an internal standard. This protocol is based on established principles of bioanalytical method validation.
Materials and Reagents
-
Methyl 5-chloro-2-methoxybenzoate (analyte) reference standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Sample matrix (e.g., simulated reaction mixture, dissolved drug product)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Preparation of Standards and Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of the internal standard by diluting its stock solution with the same diluent.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate volume of the analyte working standard solutions into the blank sample matrix.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Sample Preparation: To 100 µL of the sample, calibration standard, or QC sample, add 50 µL of the internal standard working solution. Then, add 350 µL of acetonitrile to precipitate proteins and extract the analyte. Vortex and centrifuge the samples. Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| HPLC Column | C18 reversed-phase (50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-0.5 min: 20% B; 0.5-2.5 min: 20-80% B; 2.5-3.0 min: 80% B; 3.0-3.1 min: 80-20% B; 3.1-5.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined experimentally (e.g., m/z 201.0 -> 169.0) |
| MRM Transition (IS) | To be determined experimentally (e.g., m/z 204.0 -> 172.0) |
Data Presentation: Method Validation Summary
The following table summarizes the typical acceptance criteria for a validated bioanalytical method.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of the slope of calibration curves in different lots of matrix ≤ 15% |
| Stability | Analyte stable under various storage and processing conditions |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Methyl 5-chloro-2-methoxybenzoate.
Rationale for Using a Stable Isotope-Labeled Internal Standard
Caption: Logical diagram illustrating the role of an internal standard in correcting for analytical variability.
Conclusion
This compound is a valuable tool for researchers, scientists, and drug development professionals. Its primary application as a stable isotope-labeled internal standard enables the development of robust, accurate, and precise analytical methods for the quantification of its non-deuterated analog. This is particularly important in the pharmaceutical industry for monitoring starting materials, intermediates, and impurities in drug synthesis, thereby ensuring the quality and safety of the final product. The principles and methodologies outlined in this guide provide a solid foundation for the application of this and other deuterated compounds in a regulated research and development environment.
References
Methodological & Application
Application Note: High-Throughput Quantification of a Target Analyte in Human Plasma Using Methyl 5-chloro-2-methoxybenzoate-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a model analyte in human plasma. The method utilizes Methyl 5-chloro-2-methoxybenzoate-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. The protocol described herein is suitable for high-throughput bioanalytical studies in drug discovery and development.
Introduction
In quantitative bioanalysis by LC-MS/MS, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest level of accuracy and precision.[1] A SIL-IS co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, providing effective normalization.[1] this compound is a deuterated analog of its parent compound, making it an ideal internal standard for structurally related analytes. Its physicochemical properties ensure similar chromatographic behavior and ionization response to the analyte of interest, while the mass difference allows for distinct detection by the mass spectrometer. This note provides a comprehensive protocol for the sample preparation, LC-MS/MS analysis, and data processing using this compound as an internal standard.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 5-chloro-2-methoxybenzoate | C₉H₉ClO₃ | 200.62[2][3] |
| This compound | C₉H₆D₃ClO₃ | 203.64 |
Experimental Protocols
Materials and Reagents
-
Human plasma (K2 EDTA)
-
Analyte of Interest (structure similar to the internal standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q® or equivalent)
-
96-well protein precipitation plates
Sample Preparation
A protein precipitation method is employed for sample cleanup.
-
Spiking: To 50 µL of human plasma in a 96-well plate, add 10 µL of the analyte working solution to prepare calibration standards and quality control (QC) samples. For blank samples, add 10 µL of methanol.
-
Internal Standard Addition: Add 200 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile) to all wells.
-
Protein Precipitation: Vortex the plate for 2 minutes to precipitate plasma proteins.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Shimadzu Nexera or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad™ 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 10 L/min |
| Collision Gas | Nitrogen |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte | 201.1 | 169.1 | 15 |
| This compound (IS) | 204.1 | 172.1 | 15 |
Note: The MRM transitions for the analyte are hypothetical and should be optimized based on the actual analyte structure. The transitions for the internal standard are based on the expected fragmentation pattern.
Caption: General workflow of the LC-MS/MS analysis.
Results and Data Presentation
Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor was used.
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 500,000 | 0.0025 |
| 5 | 6,300 | 510,000 | 0.0124 |
| 10 | 12,800 | 505,000 | 0.0253 |
| 50 | 64,500 | 498,000 | 0.1295 |
| 100 | 130,000 | 502,000 | 0.2590 |
| 500 | 655,000 | 508,000 | 1.2894 |
| 1000 | 1,320,000 | 515,000 | 2.5631 |
Regression Equation: y = 0.0025x + 0.0001 Correlation Coefficient (r²): 0.9995
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing five replicates of QC samples at three concentration levels.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Mean Conc. (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low (LQC) | 3 | 2.95 | 4.2 | -1.7 | 3.05 | 5.1 | 1.7 |
| Medium (MQC) | 80 | 82.1 | 3.1 | 2.6 | 78.9 | 4.5 | -1.4 |
| High (HQC) | 800 | 795.5 | 2.5 | -0.6 | 810.2 | 3.8 | 1.3 |
Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of the model analyte in human plasma. The use of this compound as an internal standard effectively compensated for potential variations in sample preparation and instrument response, leading to high precision and accuracy. The simple protein precipitation protocol is amenable to high-throughput analysis, making this method suitable for large-scale pharmacokinetic and other bioanalytical studies. The chromatographic conditions provided good separation of the analyte and internal standard from endogenous plasma components, minimizing matrix effects.
Conclusion
A sensitive, specific, and reliable LC-MS/MS method has been developed and validated for the quantification of a target analyte in human plasma using this compound as an internal standard. The method meets the requirements for routine bioanalytical applications in a drug development setting.
References
Application Notes and Protocols for the Quantitative Analysis of Analgesic Drugs Using Methyl 5-chloro-2-methoxybenzoate-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of analgesic drugs in biological matrices using a stable isotope-labeled internal standard, Methyl 5-chloro-2-methoxybenzoate-d3. The protocols detailed below are designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the quantification of xenobiotics.
Introduction
The accurate quantification of analgesic drugs is crucial in clinical and research settings for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry.[1] A deuterated internal standard, such as this compound, is chemically almost identical to the analyte of interest, ensuring similar behavior during sample preparation and analysis. This co-elution and similar ionization efficiency effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to enhanced accuracy and precision of the analytical results.[1]
This document will focus on the application of this compound for the analysis of analgesic drugs with a similar chemical structure, such as those containing a benzoate (B1203000) ester moiety. For the purpose of these notes, we will use Methyl Salicylate, a common topical analgesic, as a representative analyte.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of analgesic drugs using LC-MS/MS with a deuterated internal standard. The data presented is representative of the performance expected from the described method.
Table 1: Calibration Curve and Linearity for the Analysis of Methyl Salicylate
| Analyte | Calibration Range (ng/mL) | R² |
| Methyl Salicylate | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy for the Analysis of Methyl Salicylate
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Methyl Salicylate | LLOQ | 1 | < 10 | < 15 | 90 - 110 |
| Low | 5 | < 5 | < 10 | 95 - 105 | |
| Medium | 50 | < 5 | < 10 | 95 - 105 | |
| High | 800 | < 5 | < 10 | 95 - 105 |
Table 3: Recovery and Matrix Effect for the Analysis of Methyl Salicylate
| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Methyl Salicylate | Low | 5 | 85 - 95 | 90 - 110 |
| High | 800 | 85 - 95 | 90 - 110 |
Experimental Protocols
Materials and Reagents
-
Analgesic drug standard (e.g., Methyl Salicylate)
-
This compound internal standard
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Standard and Sample Preparation
2.1. Stock Solutions Prepare stock solutions of the analgesic standard and the internal standard (this compound) in methanol at a concentration of 1 mg/mL.
2.2. Working Solutions Prepare serial dilutions of the analgesic stock solution in methanol to create working solutions for calibration standards and quality controls (QCs). Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in methanol.
2.3. Calibration Standards and Quality Controls Spike blank biological matrix with the analgesic working solutions to prepare calibration standards and QCs at various concentrations.
2.4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
3.1. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
3.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Determine the optimal precursor and product ions for the analgesic and the internal standard by infusing the individual standard solutions into the mass spectrometer.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the quantitative analysis of analgesic drugs using LC-MS/MS.
Signaling Pathway: Cyclooxygenase (COX) Pathway for NSAIDs
Non-steroidal anti-inflammatory drugs (NSAIDs), a major class of analgesics, exert their effects by inhibiting the cyclooxygenase (COX) enzymes. The diagram below illustrates this pathway.
Caption: The cyclooxygenase (COX) pathway and the mechanism of action of NSAIDs.
References
Application Notes and Protocols: Synthesis and Pharmacokinetic Analysis of a Pharmaceutical Intermediate Using Methyl 5-chloro-2-methoxybenzoate-d3 as a Tracer
Audience: Researchers, scientists, and drug development professionals.
Introduction
In pharmaceutical development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is critical.[1][2][3] Stable isotope labeling, particularly with deuterium, is a powerful technique used to trace molecules and provide internal standards for highly accurate quantification in complex biological matrices.[1][2][4] This document provides a detailed protocol for the synthesis of a representative pharmaceutical intermediate, N-phenethyl-5-chloro-2-methoxybenzamide, and the use of its deuterated analog, synthesized from Methyl 5-chloro-2-methoxybenzoate-d3, as a tracer for pharmacokinetic studies using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
Deuterated standards are ideal for this purpose as they are chemically identical to the analyte but have a different mass, allowing for distinct detection by a mass spectrometer.[1] Their co-elution with the analyte during chromatographic separation ensures that variations in sample preparation, matrix effects, and instrument response are effectively normalized, leading to more precise and accurate quantification.[1][5]
Synthesis of N-phenethyl-5-chloro-2-methoxybenzamide and its Deuterated Analog
The synthesis of the target intermediate and its deuterated tracer involves the aminolysis of the corresponding methyl esters with phenethylamine (B48288). A key starting material for the tracer is this compound.
Reaction Scheme:
A mixture of methyl-5-chloro-2-methoxybenzoate (or its d3-analog) and phenethylamine is heated to produce the desired amide.[6]
Experimental Protocol: Synthesis of N-phenethyl-5-chloro-2-methoxybenzamide
-
Reaction Setup: In a round-bottom flask, combine methyl 5-chloro-2-methoxybenzoate (1 mole equivalent) and phenethylamine (2 mole equivalents).
-
Reaction Conditions: Heat the mixture at 125°C for 5 hours.[6]
-
Work-up and Purification: After cooling, the reaction mixture is purified by distillation under reduced pressure to yield N-phenethyl-5-chloro-2-methoxybenzamide.[6]
Experimental Protocol: Synthesis of N-phenethyl-5-chloro-2-methoxybenzamide-d3 (Tracer)
-
Reaction Setup: In a round-bottom flask, combine this compound (1 mole equivalent) and phenethylamine (2 mole equivalents).
-
Reaction Conditions: Heat the mixture at 125°C for 5 hours.
-
Work-up and Purification: After cooling, the reaction mixture is purified by distillation under reduced pressure to yield the deuterated product.
The workflow for the synthesis is illustrated in the diagram below.
Caption: Synthesis of the pharmaceutical intermediate and its deuterated tracer.
Application in Pharmacokinetic Analysis by LC-MS/MS
The synthesized deuterated tracer serves as an internal standard (IS) for the accurate quantification of the pharmaceutical intermediate in biological samples, such as human plasma.[2]
Experimental Protocol: Sample Preparation (Protein Precipitation)
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of each plasma sample into a microcentrifuge tube.[2]
-
Internal Standard Spiking: Add 20 µL of the deuterated internal standard working solution to each tube (except for blank matrix samples).[2]
-
Protein Precipitation: Add 400 µL of acetonitrile (B52724) (containing 0.1% formic acid) to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute and then centrifuge at >10,000 x g for 10 minutes.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a new plate or autosampler vials for LC-MS/MS analysis.[2]
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A UPLC/HPLC system coupled with a triple quadrupole mass spectrometer.[2]
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[2]
-
Mobile Phase A: Water with 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]
-
Gradient: A suitable gradient to ensure separation and optimal peak shape.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. Specific MRM transitions for the analyte and the deuterated internal standard need to be determined.
The logical workflow for the pharmacokinetic analysis is depicted below.
Caption: Workflow for pharmacokinetic analysis using a deuterated internal standard.
Data Presentation
The following tables represent typical quantitative data obtained from a validated bioanalytical method using the deuterated internal standard.
Table 1: Calibration Curve for N-phenethyl-5-chloro-2-methoxybenzamide in Human Plasma
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 1,250 | 50,500 | 0.025 |
| 2.5 | 3,100 | 50,200 | 0.062 |
| 5.0 | 6,300 | 51,000 | 0.124 |
| 10.0 | 12,800 | 50,800 | 0.252 |
| 25.0 | 32,000 | 50,100 | 0.639 |
| 50.0 | 64,500 | 50,600 | 1.275 |
| 100.0 | 129,000 | 50,300 | 2.565 |
Table 2: Accuracy and Precision Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 6.5 |
| Low | 3.0 | 2.91 | 97.0 | 5.2 |
| Medium | 30.0 | 30.9 | 103.0 | 4.1 |
| High | 80.0 | 81.6 | 102.0 | 3.5 |
Conclusion
The use of this compound as a precursor for a deuterated internal standard provides a robust and reliable method for the quantitative analysis of the corresponding pharmaceutical intermediate in biological matrices. This approach significantly enhances the accuracy and precision of pharmacokinetic data, which is essential for the successful development of new therapeutic agents.[1][7] The detailed protocols and representative data presented herein offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hwb.gov.in [hwb.gov.in]
- 4. benchchem.com [benchchem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Application Note: GC-MS Analysis of Methyl 5-chloro-2-methoxybenzoate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-2-methoxybenzoate-d3 is a deuterated stable isotope-labeled internal standard used for the quantification of Methyl 5-chloro-2-methoxybenzoate in various biological and environmental matrices. Accurate and precise quantification of this compound is critical in pharmacokinetic, metabolism, and environmental fate studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive analytical technique well-suited for the analysis of semi-volatile compounds like Methyl 5-chloro-2-methoxybenzoate and its deuterated analog. This application note provides a detailed protocol for the GC-MS analysis of this compound, intended to serve as a comprehensive guide for researchers in drug development and analytical sciences.
Experimental Protocols
This section details the methodology for the GC-MS analysis of this compound.
1. Materials and Reagents
-
This compound (analytical standard)
-
Methyl 5-chloro-2-methoxybenzoate (analytical standard)
-
Methanol (HPLC or GC grade)
-
Dichloromethane (HPLC or GC grade)
-
Ethyl acetate (B1210297) (HPLC or GC grade)
-
Hexane (HPLC or GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Deionized water
-
Helium (99.999% purity)
2. Sample Preparation
The following is a general procedure for the extraction of the analyte from a liquid matrix (e.g., plasma, water). The user should optimize the extraction procedure based on the specific matrix.
-
Spiking: To 1 mL of the sample matrix, add a known concentration of this compound as an internal standard.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of ethyl acetate to the sample.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Drying: Add anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate or a suitable solvent for GC-MS analysis.
3. GC-MS Instrumentation and Conditions
The following parameters are recommended for a standard GC-MS system. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., HP-5ms, DB-5ms or equivalent) |
| Oven Temperature Program | Initial: 80°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | 50 - 350 amu (for full scan mode) |
| Data Acquisition | |
| Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
4. Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, SIM mode is recommended for higher sensitivity and selectivity. Based on the mass spectrum of the non-deuterated Methyl 5-chloro-2-methoxybenzoate, the following ions are suggested for monitoring. The exact m/z values for the deuterated standard should be confirmed by a full scan analysis.
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Methyl 5-chloro-2-methoxybenzoate | 200 (M+) | 169 | 171 |
| This compound | 203 (M+) | 172 | 174 |
Note: The molecular weight of the non-deuterated compound is 200.62 g/mol .[1][2] The top three peaks in the GC-MS of the non-deuterated compound are m/z 169, 171, and 111.[1] The deuterated compound with a -d3 label on the methoxy (B1213986) group is expected to have a molecular weight of approximately 203.64 g/mol .
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison. The following table is a template for presenting the results of a calibration curve and quality control samples.
Table 1: Calibration Curve and Quality Control Data
| Analyte Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| Calibration Standards | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 | |||
| Quality Control Samples | |||
| Low QC (e.g., 3 ng/mL) | |||
| Mid QC (e.g., 75 ng/mL) | |||
| High QC (e.g., 750 ng/mL) |
Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.995.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Logical Relationship of Analytical Method Components
Caption: Logical relationship of the key components in the GC-MS analytical method.
References
Application Notes and Protocols for "Methyl 5-chloro-2-methoxybenzoate-d3" Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-2-methoxybenzoate-d3 is the deuterated form of Methyl 5-chloro-2-methoxybenzoate, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium, are critical tools in drug metabolism and pharmacokinetic (DMPK) studies. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown. This "kinetic isotope effect" can improve a drug's pharmacokinetic profile. Accurate preparation of stock solutions of deuterated standards is paramount for the reliability and reproducibility of experimental results.
This document provides a detailed protocol for the preparation of stock solutions of this compound, including recommended solvents, storage conditions, and safety precautions.
Chemical Properties
A summary of the relevant chemical properties for this compound is provided in the table below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1219803-33-4 | [1] |
| Molecular Formula | C₉H₆D₃ClO₃ | - |
| Molecular Weight | 203.64 g/mol | Calculated |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 235-240 °C (non-deuterated) | [3] |
| Density | 1.259 g/mL at 25 °C (non-deuterated) | [3] |
Materials and Equipment
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade or higher
-
Anhydrous Acetonitrile (ACN), HPLC grade or higher
-
Anhydrous Methanol, HPLC grade or higher
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with PTFE-lined screw caps
-
Pipette tips
-
Parafilm
Equipment:
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
Fume hood
-
Class A volumetric flasks
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling the compound and solvents.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. This stock solution can then be used to prepare more dilute working solutions.
1. Equilibration and Weighing:
-
Allow the vial containing this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Tare a clean, dry amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of this compound into the tared vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.036 mg of the compound.
Calculation:
Mass (mg) = Desired Concentration (mM) * Desired Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
Mass (mg) = 10 mM * 0.001 L * 203.64 g/mol * 1000 mg/g = 2.036 mg
2. Dissolution:
-
Add the appropriate volume of the chosen anhydrous solvent (e.g., DMSO) to the vial containing the weighed compound. For a 10 mM stock solution, add 1.0 mL of solvent.
-
Cap the vial tightly.
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath at room temperature.
3. Storage and Handling:
-
Once the compound is completely dissolved, seal the vial cap with Parafilm to prevent solvent evaporation and moisture ingress.
-
Label the vial clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Store the stock solution at -20°C for long-term storage, protected from light. For short-term storage (up to one week), 4°C is acceptable.
-
Before each use, allow the stock solution to thaw completely and equilibrate to room temperature. Vortex briefly to ensure homogeneity.
-
To minimize the risk of hydrogen-deuterium exchange, avoid acidic or basic conditions.
Quantitative Data Summary
The following table provides the required mass of this compound to prepare stock solutions of different concentrations and volumes.
| Desired Concentration | Desired Volume | Solvent | Required Mass (mg) |
| 1 mM | 1 mL | DMSO | 0.204 |
| 5 mM | 1 mL | DMSO | 1.018 |
| 10 mM | 1 mL | DMSO | 2.036 |
| 1 mM | 5 mL | DMSO | 1.018 |
| 5 mM | 5 mL | DMSO | 5.091 |
| 10 mM | 5 mL | DMSO | 10.182 |
Experimental Workflow
Caption: Workflow for the preparation and storage of this compound stock solution.
References
Application Note: Metabolic Profiling of Diclofenac Using Methyl 5-chloro-2-methoxybenzoate-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The metabolic profiling of anti-inflammatory drugs is crucial for understanding their efficacy, pharmacokinetics, and potential toxicity. Non-steroidal anti-inflammatory drugs (NSAIDs) are a widely used class of medications, and their metabolism is a key area of research in drug development and clinical pharmacology.[1][2] Stable isotope-labeled internal standards are essential for accurate quantification of drug molecules and their metabolites in biological matrices by mass spectrometry, as they can compensate for variations during sample preparation and analysis.[3][4]
This application note presents a hypothetical protocol for the metabolic profiling of the anti-inflammatory drug Diclofenac in human plasma using Methyl 5-chloro-2-methoxybenzoate-d3 as an internal standard (IS). While this compound is a commercially available deuterated compound, its specific application in the metabolic profiling of anti-inflammatory drugs has not been extensively documented.[5][6] This protocol is based on established methodologies for NSAID analysis and serves as a template for researchers developing similar assays.[7][8]
Diclofenac is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C9, to form several hydroxylated metabolites, with 4'-hydroxydiclofenac (B1664172) being the major metabolite.[1] This protocol focuses on the simultaneous quantification of Diclofenac and 4'-hydroxydiclofenac.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and internal standard solution at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diclofenac | 294.0 | 250.0 | 15 |
| 4'-Hydroxydiclofenac | 310.0 | 266.0 | 15 |
| This compound (IS) | 203.6 | 158.1 | 20 |
Data Presentation
Table 1: Calibration Curve for Diclofenac
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.125 |
| 50 | 0.630 |
| 100 | 1.248 |
| 500 | 6.241 |
| 1000 | 12.510 |
| Linearity (r²) | 0.9992 |
Table 2: Method Validation Parameters
| Parameter | Diclofenac | 4'-Hydroxydiclofenac |
| LLOQ (ng/mL) | 1 | 1 |
| Accuracy (%) | 95.2 - 104.5 | 93.8 - 105.1 |
| Precision (%RSD) | < 10 | < 12 |
| Recovery (%) | 88.7 | 85.4 |
| Matrix Effect (%) | 92.1 | 90.3 |
Visualizations
Caption: Metabolic pathway of Diclofenac.
Caption: Experimental workflow for metabolic profiling.
Conclusion
This application note provides a hypothetical yet detailed protocol for the metabolic profiling of the anti-inflammatory drug Diclofenac using this compound as an internal standard. The presented methodologies for sample preparation and LC-MS/MS analysis are based on established principles and can be adapted by researchers for the development and validation of quantitative bioanalytical methods for other NSAIDs. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise results in metabolic profiling studies.
References
- 1. rroij.com [rroij.com]
- 2. Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Determination of non-steroidal anti-inflammatory drugs and their metabolites in milk by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Profiling Method for Oxylipin Metabolome by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Herbicide Residues Using Methyl 5-chloro-2-methoxybenzoate-d3 as an Internal Standard
Introduction
The accurate quantification of herbicide residues in environmental and agricultural samples is crucial for ensuring environmental safety and regulatory compliance. Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide for controlling broadleaf weeds.[1][2][3][4] The increasing use of dicamba has led to a greater need for sensitive and robust analytical methods to monitor its presence in various matrices.[1][2][3] Liquid chromatography coupled with mass spectrometry (LC-MS), particularly LC-MS/MS, has become the preferred method for analyzing acidic herbicides like dicamba and its metabolites, as it offers high sensitivity and selectivity without the need for time-consuming derivatization steps.[5]
The use of isotopically labeled internal standards is a well-established technique to improve the accuracy and precision of quantitative analysis by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3][5][6] "Methyl 5-chloro-2-methoxybenzoate-d3" is the deuterated form of Methyl 5-chloro-2-methoxybenzoate, a compound structurally related to dicamba.[7][8][9] While direct application notes for "this compound" are not prevalent, its utility as an internal standard can be inferred from the extensive use of the structurally similar d3-dicamba for the analysis of dicamba and other acidic herbicides.[1][3][5] This application note describes a sensitive and efficient method for the quantification of corresponding non-labeled herbicide residues using "this compound" as an internal standard with LC-MS/MS.
Principle
This method utilizes "this compound" as an internal standard (IS) for the quantification of the target analyte (e.g., Methyl 5-chloro-2-methoxybenzoate or other structurally similar herbicides) in various matrices such as soil, water, and plant tissues. The deuterated standard is added to the samples at a known concentration before sample extraction and cleanup. Since the deuterated standard has nearly identical chemical and physical properties to the native analyte, it co-elutes chromatographically but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the peak area ratio of the analyte to the IS, accurate quantification can be achieved, compensating for any losses during sample processing and ionization suppression or enhancement in the MS source.[1][2][3]
Advantages of Using this compound as an Internal Standard:
-
Improved Accuracy and Precision: Compensates for variations in sample extraction, cleanup, and instrument response.[5][6]
-
Correction for Matrix Effects: Mitigates the impact of ion suppression or enhancement from complex sample matrices.[1][2][3]
-
High Sensitivity: Enables the detection and quantification of target herbicides at low ng/mL (ppb) levels.[1][2][5]
-
Robustness: The use of a stable isotope-labeled standard leads to a more rugged and reproducible analytical method.[5]
Experimental Protocols
Sample Preparation
For Water Samples (based on Solid-Phase Extraction - SPE):
-
Sample Collection: Collect water samples in appropriate containers.
-
Fortification: Spike the water sample (e.g., 100 mL) with a known concentration of "this compound" internal standard solution.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., polymeric reversed-phase) sequentially with methanol (B129727) and deionized water.
-
Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge with an appropriate solvent (e.g., methanol or acetonitrile).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
For Soil and Plant Foliage Samples:
-
Homogenization: Homogenize the solid sample (e.g., 0.5 g) to ensure uniformity.[6]
-
Fortification: Add a known amount of "this compound" internal standard solution to the homogenized sample.[6]
-
Extraction: Add an extraction solvent (e.g., 10 mL of 9:1 methanol:water with 0.1% acetic acid) to the sample.[6]
-
Agitation and Centrifugation: Agitate the mixture for a specified time (e.g., 15 minutes) and then centrifuge to separate the solid and liquid phases.[6]
-
Supernatant Transfer: Transfer an aliquot of the supernatant to an HPLC vial for analysis.[6]
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[5]
LC Conditions (example):
-
Column: Phenomenex Kinetex® F5 (2.6 μm, 100 x 3 mm) or equivalent[5]
-
Mobile Phase A: Water with 0.1% formic acid[5]
-
Mobile Phase B: Methanol with 0.1% formic acid[5]
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C
MS/MS Conditions (example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for acidic herbicides[5]
-
Scan Type: Multiple Reaction Monitoring (MRM)[5]
-
MRM Transitions: Monitor at least two transitions for both the target analyte and the internal standard for confirmation and quantification. The specific m/z values for precursor and product ions will need to be determined for Methyl 5-chloro-2-methoxybenzoate and its d3-labeled counterpart.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target analyte and a constant concentration of "this compound".
-
Peak Integration: Integrate the peak areas for the selected MRM transitions of both the analyte and the internal standard.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.
-
Quantification: Construct a calibration curve by plotting the peak area ratio against the analyte concentration. Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies using d3-dicamba as an internal standard for dicamba analysis, which can be considered indicative of the performance expected when using "this compound" for its corresponding analyte.
| Parameter | Water Matrix | Air Matrix | Soil & Foliage Matrix | Reference |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL | <1 ng/mL (for most acidic herbicides) | [1][2][5] |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 5 ng/mL | Up to 10 ng/mL for some metabolites | [1][2][5] |
| Analyte Recovery | 106–128% | 88–124% | Not specified, but good reproducibility reported | [1][2][3] |
| Reproducibility (as %CV for ISTD) | Not specified | Not specified | 21% | [5] |
Visualizations
Experimental Workflow for Herbicide Residue Analysis
Caption: Workflow for herbicide residue analysis using an internal standard.
Logical Relationship for Accurate Quantification
Caption: Logic of using an internal standard for accurate quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dicamba and Metabolites [isotope.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. lcms.cz [lcms.cz]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Methyl 5-chloro-2-methoxybenzoate-d3 in Fragrance Research
Introduction
Methyl 5-chloro-2-methoxybenzoate-d3 is a stable, isotopically labeled version of its corresponding non-deuterated analog. While not a fragrance ingredient itself, it serves a critical role in fragrance research and development as an internal standard for quantitative analysis. The substitution of three hydrogen atoms with deuterium (B1214612) on the methoxy (B1213986) group results in a molecule with a mass-to-charge ratio (m/z) that is 3 units higher than the unlabeled compound. This mass difference is easily detectable by mass spectrometry (MS), while the physicochemical properties of the deuterated and non-deuterated forms remain nearly identical. This allows for its use in highly accurate and precise quantification of the non-deuterated analog or structurally similar fragrance components in complex matrices.
The primary application of this compound in fragrance research is within stable isotope dilution analysis (SIDA), most commonly coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is invaluable for quality control, stability testing, and understanding the behavior of fragrance ingredients in various consumer products.
Key Applications
-
Quantitative Analysis of Fragrance Ingredients: Used as an internal standard to accurately determine the concentration of Methyl 5-chloro-2-methoxybenzoate or similar benzoate (B1203000) esters in fragrance oils and finished products.
-
Stability and Leaching Studies: Enables the precise measurement of the target analyte that may degrade or migrate from packaging into a product over time.
-
Substantiation of Fragrance Claims: Provides robust analytical data to support product claims related to the presence and concentration of specific fragrance components.
-
Competitive Product Analysis: Allows for the reverse engineering and quantitative comparison of fragrance formulations.
Quantitative Data Summary
The following table summarizes hypothetical, yet typical, data that would be generated when using this compound as an internal standard for the quantification of its non-deuterated analog in a fragrance oil.
| Parameter | Value | Method |
| Internal Standard | This compound | - |
| Analyte | Methyl 5-chloro-2-methoxybenzoate | - |
| Concentration of Internal Standard | 10.0 µg/mL | Spiked into sample |
| Calibration Range | 0.1 - 50.0 µg/mL | GC-MS |
| Limit of Detection (LOD) | 0.05 µg/mL | GC-MS |
| Limit of Quantification (LOQ) | 0.15 µg/mL | GC-MS |
| Recovery | 98.5% | Spiked matrix |
| Precision (RSD) | < 5% | Repeat injections |
Experimental Protocols
Protocol 1: Quantification of Methyl 5-chloro-2-methoxybenzoate in a Fragrance Oil using GC-MS and this compound as an Internal Standard.
Objective: To accurately determine the concentration of Methyl 5-chloro-2-methoxybenzoate in a complex fragrance oil.
Materials:
-
Methyl 5-chloro-2-methoxybenzoate (analyte standard)
-
This compound (internal standard)
-
Fragrance oil sample
-
Diethyl ether (GC grade)
-
Volumetric flasks and pipettes
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the analyte standard at 1 mg/mL in diethyl ether.
-
Prepare a stock solution of the internal standard at 1 mg/mL in diethyl ether.
-
Create a series of calibration standards by serial dilution of the analyte stock solution to concentrations ranging from 0.1 to 50.0 µg/mL.
-
Spike each calibration standard with the internal standard to a final concentration of 10.0 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh 100 mg of the fragrance oil into a 10 mL volumetric flask.
-
Add the internal standard to achieve a final concentration of 10.0 µg/mL.
-
Dilute to the mark with diethyl ether and mix thoroughly.
-
-
GC-MS Analysis:
-
Injector: 250°C, Splitless mode
-
Oven Program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan mode from m/z 40-400.
-
Selected Ion Monitoring (SIM):
-
Monitor the molecular ion of the analyte (e.g., m/z 200).
-
Monitor the molecular ion of the internal standard (m/z 203).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the prepared sample by using the calibration curve.
-
Calculate the final concentration of the analyte in the original fragrance oil.
-
Diagrams
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Principle of Stable Isotope Dilution Analysis.
Application Note: High-Precision Reaction Monitoring in Organic Synthesis Using Methyl 5-chloro-2-methoxybenzoate-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Real-time, quantitative monitoring of organic reactions is crucial for optimizing reaction conditions, determining kinetic profiles, and ensuring the safety and efficiency of chemical processes. The use of an internal standard (IS) is a widely accepted practice to enhance the accuracy and precision of analytical measurements by correcting for variations in sample preparation, injection volume, and instrument response. Among the various types of internal standards, stable isotope-labeled compounds, such as deuterated molecules, are considered the gold standard, particularly for mass spectrometry-based methods. This is because their physical and chemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing superior accuracy.
This application note provides a detailed protocol for the use of Methyl 5-chloro-2-methoxybenzoate-d3 as an internal standard for monitoring the progress of a hypothetical organic reaction. We will describe its application in two common analytical techniques for reaction monitoring: Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Hypothetical Reaction: Suzuki-Miyaura Coupling
For the purpose of this application note, we will consider the Suzuki-Miyaura cross-coupling reaction between Methyl 5-chloro-2-methoxybenzoate (the analyte) and a boronic acid to form a biphenyl (B1667301) product. The reaction progress is monitored by quantifying the consumption of the starting material, Methyl 5-chloro-2-methoxybenzoate.
Reaction Scheme:
Internal Standard: this compound (a deuterated version of the starting material).
Principle of the Internal Standard Method
The internal standard, this compound, is added in a known, constant amount to each reaction aliquot before analysis. By comparing the signal of the analyte (Methyl 5-chloro-2-methoxybenzoate) to the constant signal of the internal standard, we can accurately determine the change in the analyte's concentration over time, regardless of variations in sample handling or instrument performance.
Experimental Protocols
General Reaction Setup
A 100 mL three-necked flask is charged with Methyl 5-chloro-2-methoxybenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3, 2.0 mmol) in a suitable solvent (e.g., 20 mL of a 3:1 mixture of dioxane and water). The mixture is heated to the desired temperature (e.g., 80 °C) under an inert atmosphere (e.g., nitrogen or argon).
Sampling Procedure
At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), a 100 µL aliquot of the reaction mixture is withdrawn using a syringe. Each aliquot is immediately quenched by adding it to a vial containing 900 µL of a quenching solution (e.g., acetonitrile (B52724) or a suitable solvent for the subsequent analysis) and a precise amount of the internal standard stock solution.
LC-MS Reaction Monitoring Protocol
4.3.1. Preparation of Internal Standard Stock Solution:
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a stock solution of approximately 1 mg/mL.
4.3.2. Sample Preparation for LC-MS Analysis:
To each 100 µL quenched reaction aliquot, add a precise volume (e.g., 10 µL) of the this compound internal standard stock solution. Vortex the sample to ensure homogeneity. If necessary, filter the sample through a 0.22 µm syringe filter before injection into the LC-MS system.
4.3.3. LC-MS Instrumentation and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Analyte (Methyl 5-chloro-2-methoxybenzoate): Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard (this compound): Precursor ion (m/z+3) -> Product ion (m/z+3)
-
4.3.4. Data Analysis:
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve can be prepared by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard.
qNMR Reaction Monitoring Protocol
4.4.1. Preparation of Internal Standard Stock Solution for qNMR:
Accurately weigh a known amount of a suitable qNMR internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic acid) and the analyte (Methyl 5-chloro-2-methoxybenzoate) to prepare a stock solution in a deuterated solvent (e.g., CDCl3 or DMSO-d6) with a precisely known concentration ratio. For this protocol, we will use this compound as the internal standard. A stock solution of the internal standard in the reaction solvent (non-deuterated) is prepared.
4.4.2. Sample Preparation for qNMR Analysis:
To each 100 µL quenched reaction aliquot, add a precise volume of the this compound internal standard stock solution. After quenching, a larger aliquot (e.g., 500 µL) of the reaction mixture is taken, and a precise amount of a stock solution of the internal standard is added. The solvent is then evaporated, and the residue is redissolved in a deuterated solvent suitable for NMR analysis.
4.4.3. NMR Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: A deuterated solvent that dissolves all components and has a residual peak that does not overlap with analyte or internal standard signals.
-
Pulse Sequence: A standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
4.4.4. Data Analysis:
The concentration of the analyte is determined by comparing the integral of a characteristic, well-resolved peak of the analyte to the integral of a peak from the internal standard. The molar ratio can be calculated using the following formula:
Where:
-
Integral_Analyte and Integral_IS are the integration values of the analyte and internal standard peaks, respectively.
-
N_protons_Analyte and N_protons_IS are the number of protons giving rise to the respective signals.
Data Presentation
The quantitative data obtained from the reaction monitoring can be summarized in the following tables.
Table 1: LC-MS Reaction Monitoring Data
| Time (min) | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Concentration (mM) |
| 0 | 1,250,000 | 1,300,000 | 0.96 | 50.0 |
| 15 | 980,000 | 1,290,000 | 0.76 | 39.6 |
| 30 | 750,000 | 1,310,000 | 0.57 | 29.7 |
| 60 | 420,000 | 1,280,000 | 0.33 | 17.2 |
| 120 | 150,000 | 1,300,000 | 0.12 | 6.3 |
| 240 | 30,000 | 1,290,000 | 0.02 | 1.0 |
Table 2: qNMR Reaction Monitoring Data
| Time (min) | Analyte Integral | Internal Standard Integral | Molar Ratio (Analyte/IS) | Concentration (mM) |
| 0 | 1.00 | 1.05 | 0.95 | 50.0 |
| 15 | 0.78 | 1.04 | 0.75 | 39.5 |
| 30 | 0.59 | 1.06 | 0.56 | 29.5 |
| 60 | 0.34 | 1.05 | 0.32 | 16.8 |
| 120 | 0.12 | 1.04 | 0.12 | 6.3 |
| 240 | 0.02 | 1.05 | 0.02 | 1.1 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for reaction monitoring.
Caption: Logic of the internal standard method.
Conclusion
The use of a deuterated internal standard, such as this compound, provides a robust and highly accurate method for the quantitative monitoring of organic synthesis reactions. Both LC-MS and qNMR techniques, when coupled with an appropriate internal standard, offer reliable data for understanding reaction kinetics, optimizing process parameters, and ensuring consistent product quality in research, development, and manufacturing environments. The protocols outlined in this application note can be adapted for a wide range of organic reactions and analytical instrumentation.
Application Notes and Protocols for Stable Isotope Labeling with "Methyl 5-chloro-2-methoxybenzoate-d3"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Methyl 5-chloro-2-methoxybenzoate-d3 as a stable isotope-labeled (SIL) internal standard in quantitative bioanalytical assays. The primary application of this compound is to ensure high accuracy and precision in the quantification of its non-labeled analogue, Methyl 5-chloro-2-methoxybenzoate, using liquid chromatography-mass spectrometry (LC-MS).
Introduction to Stable Isotope Labeling
Stable isotope labeling is a robust technique used in analytical chemistry and drug development to improve the accuracy and reliability of quantitative measurements.[][2] By replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D) for hydrogen), a labeled version of the analyte is created.[3] This SIL internal standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by a mass spectrometer.
This compound is the deuterium-labeled form of Methyl 5-chloro-2-methoxybenzoate.[4] Its primary application is as an internal standard for the quantitative analysis of Methyl 5-chloro-2-methoxybenzoate by methods such as NMR, GC-MS, or LC-MS.[4] The non-labeled compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[5]
Key Advantages of Using Deuterated Internal Standards:
-
Enhanced Accuracy and Precision: SIL internal standards co-elute with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, which leads to more accurate and precise quantification.[6][7]
-
Improved Reproducibility: The use of a deuterated internal standard corrects for variability in sample preparation, injection volume, and instrument response, ensuring consistent results across different analytical runs and laboratories.[3][8]
-
Regulatory Acceptance: The use of SIL internal standards is widely recognized and accepted by regulatory agencies such as the FDA and EMA for bioanalytical method validation.[3]
Physicochemical Properties
A summary of the physicochemical properties of the analyte and its deuterated internal standard is presented below.
| Property | Methyl 5-chloro-2-methoxybenzoate | This compound |
| CAS Number | 33924-48-0[9][10] | 1219803-33-4[11] |
| Molecular Formula | C₉H₉ClO₃[9][10] | C₉H₆D₃ClO₃ |
| Molecular Weight | 200.62 g/mol [9][10] | 203.64 g/mol |
| Appearance | White to light yellow crystal powder or clear liquid[12] | Not specified, typically similar to unlabeled |
| Boiling Point | 235-240 °C[9][12] | Not specified, expected to be similar to unlabeled |
| Density | 1.259 g/mL at 25 °C[9][12] | Not specified, expected to be similar to unlabeled |
Experimental Protocol: Quantification of Methyl 5-chloro-2-methoxybenzoate in Human Plasma by LC-MS/MS
This protocol outlines a method for the quantification of Methyl 5-chloro-2-methoxybenzoate in human plasma using this compound as an internal standard.
Materials and Reagents
-
Methyl 5-chloro-2-methoxybenzoate (analyte)
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
-
Centrifuge
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Methyl 5-chloro-2-methoxybenzoate in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50% methanol in water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50% methanol in water.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.
-
Add 150 µL of the internal standard working solution in acetonitrile to each well.
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
Caption: Sample preparation workflow for plasma analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: [M+H]⁺ → fragment ionInternal Standard: [M+H+3]⁺ → fragment ion |
| Source Temp. | 500 °C |
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Expected Quantitative Data
The following tables represent typical data obtained from a validated bioanalytical method using this compound as an internal standard.
Calibration Curve Parameters
| Parameter | Value |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.995 |
| Mean Accuracy | 95% - 105% |
Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Signaling Pathways and Logical Relationships
In the context of a pharmacokinetic study, the relationship between drug administration, sample analysis, and data interpretation can be visualized as a logical workflow.
References
- 2. Applications of stable isotopes in clinical pharmacology. | Semantic Scholar [semanticscholar.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. texilajournal.com [texilajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Methyl 5-chloro-2-methoxybenzoate 98 33924-48-0 [sigmaaldrich.com]
- 10. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl 5-Chloro-2-methoxy-d3-benzoate (CDN-D-6013-0.25G) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 12. METHYL 5-CHLORO-2-METHOXYBENZOATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols for Drug Metabolite Identification using Methyl 5-chloro-2-methoxybenzoate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug metabolism and pharmacokinetic (DMPK) studies, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reliable quantification of drugs and their metabolites in biological matrices. This document provides detailed application notes and protocols for the use of Methyl 5-chloro-2-methoxybenzoate-d3 as an internal standard in the bioanalysis of structurally related drugs, exemplified by the oral hypoglycemic agent, Glibenclamide. The deuterated standard, with its increased mass, co-elutes with the analyte, thereby compensating for variations in sample preparation, chromatography, and mass spectrometric response.[1][2]
This compound is a suitable internal standard for the quantification of drugs like Glibenclamide due to its structural analogy, which ensures similar extraction efficiency and chromatographic behavior. The deuterium (B1214612) labeling provides a mass shift that allows for clear differentiation from the analyte in mass spectrometric detection without significantly altering its chemical properties.
Application: Quantification of Glibenclamide in Human Plasma
This section outlines the use of this compound as an internal standard for the determination of Glibenclamide in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Experimental Protocols
1. Materials and Reagents
-
Glibenclamide (analytical standard)
-
This compound (internal standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Stock and Working Solutions
-
Glibenclamide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Glibenclamide in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Glibenclamide stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Method
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
5. Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Glibenclamide | 494.1 | 369.1 | 100 | 20 |
| This compound (IS) | 204.0 | 172.0 | 100 | 15 |
Note: The MRM transitions for the internal standard are predicted based on its structure. The precursor ion reflects the [M+H]+ of the deuterated compound. The product ion corresponds to a plausible fragmentation, such as the loss of methanol from the ester group, retaining the deuterated methyl group on the methoxy (B1213986) moiety.
Data Presentation
Table 1: Calibration Curve for Glibenclamide in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.590 |
| 100 | 1.18 |
| 500 | 5.85 |
| 1000 | 11.7 |
This is example data and should be generated during method validation.
Table 2: Precision and Accuracy of the Method
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | <15 | 85-115 | <15 | 85-115 |
| LQC | 3 | <15 | 85-115 | <15 | 85-115 |
| MQC | 75 | <15 | 85-115 | <15 | 85-115 |
| HQC | 750 | <15 | 85-115 | <15 | 85-115 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data represents typical acceptance criteria for bioanalytical method validation.
Visualizations
Metabolic Pathway of Glibenclamide
The metabolic fate of a drug is a critical aspect of its development. Glibenclamide is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9, into two major, less active hydroxylated metabolites.
References
Troubleshooting & Optimization
"Methyl 5-chloro-2-methoxybenzoate-d3" stability and storage conditions
This technical support center provides guidance on the stability and storage of Methyl 5-chloro-2-methoxybenzoate-d3, along with troubleshooting for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability and isotopic purity of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture.[1][2] For optimal preservation, especially when in solution, storage at low temperatures (refrigeration at 4°C or frozen at -20°C) is advised.[1][2] The solid compound should be stored in a dry, cool, and well-ventilated place.
Q2: What are the primary degradation pathways for this compound?
The primary potential degradation pathway for this compound is hydrolysis of the ester bond. This reaction can be catalyzed by both acidic and basic conditions, resulting in the formation of 5-chloro-2-methoxybenzoic acid and methanol-d3.[3][4][5] Additionally, prolonged exposure to light may lead to photodegradation, a common characteristic of chlorinated aromatic compounds.
Q3: How does the deuterium (B1214612) labeling in this compound affect its stability?
The deuterium labeling on the methoxy (B1213986) group is not expected to significantly alter the compound's general chemical stability under recommended storage conditions. However, it is crucial to prevent hydrogen-deuterium (H/D) exchange, which can compromise the isotopic enrichment.[1] This exchange is more likely to occur in the presence of moisture, particularly under acidic or basic conditions.[1]
Q4: Can I store this compound in a solution?
Yes, the compound can be stored in a solution. However, the choice of solvent is critical. Aprotic, anhydrous solvents are recommended to minimize the risk of hydrolysis and H/D exchange.[1] If aqueous solutions are necessary, they should be prepared fresh and maintained at a neutral pH. For long-term storage of solutions, freezing at -20°C is recommended.[2]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Inconsistent analytical results or loss of signal intensity over time. | Degradation of the compound due to improper storage. | - Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed).- If in solution, ensure the solvent is aprotic and anhydrous.- Prepare fresh solutions for analysis. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS). | Presence of degradation products, such as 5-chloro-2-methoxybenzoic acid. | - Confirm the identity of the new peaks by comparing with a standard of the suspected degradation product.- Review the sample preparation and storage procedures to identify potential exposure to acidic or basic conditions, or excessive moisture. |
| Reduced isotopic purity observed in mass spectrometry analysis. | Hydrogen-Deuterium (H/D) exchange. | - Ensure the compound and any solvents used are thoroughly dried.- Avoid exposure to acidic or basic environments.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[2] |
Stability and Storage Data Summary
| Parameter | Recommendation/Data | Source |
| Storage Temperature (Solid) | Room Temperature (cool, dry place) | |
| Storage Temperature (Solution) | 4°C (short-term), -20°C (long-term) | [2] |
| Container | Tightly sealed, light-protecting (e.g., amber vial) | [1][2] |
| Incompatible Materials | Strong oxidizing agents | |
| Potential Degradation Pathways | Hydrolysis (acid or base-catalyzed) | [3][4][5] |
| Appearance | White to light yellow crystalline powder | [6] |
Experimental Protocol: Stress Testing for Stability Assessment
This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and assess the stability of the compound under conditions of acid and base hydrolysis, oxidation, and heat.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add an aliquot of the stock solution to a 0.1 M HCl solution.
-
Base Hydrolysis: Add an aliquot of the stock solution to a 0.1 M NaOH solution.
-
Oxidative Degradation: Add an aliquot of the stock solution to a 3% hydrogen peroxide solution.
-
Thermal Degradation: Place an aliquot of the stock solution in a sealed vial.
-
-
Incubation: Incubate the stressed samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, and 72 hours). A control sample (stock solution in the aprotic solvent) should be kept at the recommended storage temperature.
-
Sample Analysis: At each time point, withdraw an aliquot from each stressed sample and the control. Neutralize the acid and base hydrolysis samples if necessary. Analyze all samples using a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the amount of remaining parent compound and identify any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logical steps for troubleshooting inconsistent analytical results.
References
Technical Support Center: Synthesis of Methyl 5-chloro-2-methoxybenzoate-d3
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-chloro-2-methoxybenzoate-d3.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or LC-MS. - Increase the reaction time or temperature as needed, but be mindful of potential side reactions. |
| Poor quality reagents: Degradation of starting materials or reagents. | - Use fresh, high-purity 5-chlorosalicylic acid and deuterated methylating agent (e.g., dimethyl sulfate-d6). - Ensure solvents are anhydrous. | |
| Ineffective base: The base used may not be strong enough to deprotonate the starting material. | - Consider using a stronger base, such as potassium carbonate, in an appropriate solvent like acetone. | |
| Presence of Multiple Spots on TLC/LC-MS | Side reactions: Competing reactions may be occurring, leading to by-products. | - Optimize reaction conditions (temperature, reaction time) to favor the desired product. - Ensure the dropwise addition of reagents to control the reaction rate. |
| Incomplete deuteration: The deuterated methylating agent may contain non-deuterated species, or H/D exchange may occur. | - Use a high-purity deuterated methylating agent (≥99% isotopic purity). - Work under anhydrous conditions to minimize H/D exchange. | |
| Hydrolysis of the ester: Presence of water can lead to the hydrolysis of the product back to the carboxylic acid. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | Similar polarity of product and impurities: Co-elution of the product and impurities during chromatography. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider using a different stationary phase. - Recrystallization from a suitable solvent system can be an effective purification method. |
| Product is an oil instead of a solid: Presence of impurities can lower the melting point. | - Ensure the product is of high purity. - Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the pure compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can be categorized as process-related, reagent-related, or side-product-related.
-
Process-Related Impurities:
-
Unreacted Starting Material: 5-chlorosalicylic acid.
-
Residual Solvents: Acetone, methanol, or other solvents used in the synthesis and purification steps.
-
-
Reagent-Related Impurities:
-
Non-deuterated analogue: Methyl 5-chloro-2-methoxybenzoate (from incomplete deuteration of the methylating agent).
-
Residual Methylating Agent: Unreacted dimethyl sulfate-d6.
-
-
Side-Product-Related Impurities:
-
Isomeric By-products: Methyl 3-chloro-2-methoxybenzoate (if the starting material contains isomeric impurities).
-
Over-methylation Product: 5-chloro-2-methoxybenzoic acid methyl ester with additional methylation on the aromatic ring (less common under controlled conditions).
-
Hydrolysis Product: 5-chloro-2-methoxybenzoic acid-d3.
-
Q2: How can I minimize the formation of the non-deuterated impurity?
A2: To minimize the presence of the non-deuterated analogue, it is crucial to:
-
Use a deuterated methylating agent with high isotopic purity (e.g., dimethyl sulfate-d6 with ≥99 atom % D).
-
Ensure all reaction vessels and solvents are scrupulously dry to prevent any H/D exchange.
-
Work under an inert atmosphere to exclude atmospheric moisture.
Q3: What analytical techniques are recommended for purity assessment?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying impurities. ¹H NMR can also be used to determine the degree of deuteration.
Q4: What are the key safety precautions when working with dimethyl sulfate-d6?
A4: Dimethyl sulfate (B86663) and its deuterated analogue are highly toxic, corrosive, and potential carcinogens.[1] It is imperative to handle this reagent with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Always have a quenching solution (e.g., dilute ammonium (B1175870) hydroxide) readily available in case of spills.
Quantitative Data Summary
The following table summarizes typical purity levels and impurity thresholds for pharmaceutical intermediates. The exact values for your synthesis may vary depending on the specific conditions and purification methods employed.
| Parameter | Typical Specification |
| Purity (by HPLC) | ≥ 99.0% |
| Isotopic Purity | ≥ 98 atom % D |
| Individual Unidentified Impurity | ≤ 0.10% |
| Total Impurities | ≤ 0.5% |
| Residual Solvents (e.g., Acetone, Methanol) | < 5000 ppm (as per ICH guidelines) |
| Unreacted 5-chlorosalicylic acid | ≤ 0.15% |
Experimental Protocols
Synthesis of this compound
This protocol is a representative method for the synthesis of the title compound.
Materials:
-
5-chlorosalicylic acid
-
Dimethyl sulfate-d6 (DMS-d6)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-chlorosalicylic acid (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate-d6 (2.5 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
Purity Analysis by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 15 | 95 |
| 20 | 95 |
| 21 | 30 |
| 25 | 30 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30 °C UV Detection: 254 nm
Sample Preparation:
Dissolve an accurately weighed sample of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Methyl 5-chloro-2-methoxybenzoate-d3 Degradation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-chloro-2-methoxybenzoate-d3. The following information addresses common issues encountered during experimental analysis of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary metabolic degradation pathways for this compound?
A1: Based on the structure of Methyl 5-chloro-2-methoxybenzoate, the two most probable metabolic pathways are O-demethylation and ester hydrolysis. The deuteration of the methoxy (B1213986) group (-OCD3) is expected to significantly slow down the rate of O-demethylation due to the kinetic isotope effect.[1][2][3] Therefore, ester hydrolysis may become the more dominant initial degradation pathway.
Q2: How does the deuterium (B1214612) labeling on the methoxy group affect the degradation profile compared to the non-deuterated compound?
A2: The replacement of hydrogen with deuterium in the methoxy group creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[3] This increased bond strength slows down the enzymatic cleavage of this group, a phenomenon known as the kinetic isotope effect.[2][4] Consequently, you should expect a decreased rate of formation of the O-desmethyl metabolite (5-chloro-2-hydroxybenzoic acid) and potentially an increased proportion of the ester hydrolysis product (5-chloro-2-methoxybenzoic acid). This alteration in metabolic routes is referred to as metabolic switching.[4]
Q3: What analytical techniques are recommended for monitoring the degradation of this compound and its metabolites?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the recommended analytical approach.[5][6] This combination allows for the separation of the parent compound from its metabolites and their subsequent identification and quantification based on their mass-to-charge ratios. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of isolated metabolites.[1][7]
Q4: I am not observing the expected O-desmethyl metabolite. What could be the reason?
A4: There are several potential reasons for this observation:
-
Kinetic Isotope Effect: The deuteration at the methoxy group significantly slows down the O-demethylation process. The rate of formation might be below the limit of detection of your analytical method.
-
Metabolic Switching: The metabolic burden may have shifted towards ester hydrolysis or other minor pathways.[4] Ensure you are also monitoring for the hydrolysis product, 5-chloro-2-methoxybenzoic acid.
-
Incorrect In Vitro System: The enzyme system you are using (e.g., liver microsomes, S9 fraction) may lack sufficient activity of the necessary cytochrome P450 enzymes responsible for O-demethylation.
-
Insufficient Incubation Time: The incubation time might be too short to produce a detectable amount of the metabolite.
Troubleshooting Guides
Issue 1: Poor recovery of the parent compound and metabolites.
| Possible Cause | Troubleshooting Step |
| Non-specific binding | The compound may be binding to the plasticware of your experimental setup. Try using low-binding microplates and tubes. |
| Extraction inefficiency | Optimize your extraction solvent and procedure to ensure efficient recovery of all analytes from the reaction matrix. |
| Compound instability | Assess the stability of this compound and its expected metabolites under your experimental conditions (pH, temperature). |
Issue 2: High variability in metabolite formation between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent enzyme activity | Ensure consistent thawing and handling of in vitro enzyme preparations (e.g., liver microsomes). Pre-incubate enzymes as recommended by the supplier. |
| Pipetting errors | Calibrate your pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate dispensing of reagents. |
| Matrix effects in MS analysis | Develop a robust sample clean-up procedure to minimize ion suppression or enhancement. The use of a stable isotope-labeled internal standard is highly recommended to normalize for these effects.[5][] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
-
Prepare Reagents:
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
This compound stock solution (10 mM in DMSO).
-
Human Liver Microsomes (HLM) (20 mg/mL stock).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Acetonitrile (B52724) with 0.1% formic acid (quenching solution).
-
-
Incubation:
-
In a microcentrifuge tube, add phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration 1 µM).
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and add it to ice-cold quenching solution.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a suitable C18 HPLC column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the disappearance of the parent compound and the formation of expected metabolites using mass spectrometry.
-
Data Presentation
Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | % Parent Compound Remaining | Concentration of 5-chloro-2-methoxybenzoic acid (nM) | Concentration of 5-chloro-2-hydroxybenzoic acid (nM) |
| 0 | 100 | 0 | 0 |
| 5 | 95.2 | 45.8 | 2.1 |
| 15 | 85.7 | 128.5 | 6.3 |
| 30 | 72.1 | 251.3 | 12.5 |
| 60 | 51.8 | 435.7 | 24.9 |
Visualizations
Caption: Inferred metabolic degradation pathways of this compound.
Caption: General experimental workflow for in vitro metabolism studies.
References
- 1. Deuterated Compounds [simsonpharma.com]
- 2. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing LC-MS for Methyl 5-chloro-2-methoxybenzoate-d3
Welcome to the technical support center for the LC-MS analysis of Methyl 5-chloro-2-methoxybenzoate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance and troubleshooting for common challenges encountered during method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS parameters for this compound?
A1: For initial method development, a reversed-phase chromatographic separation coupled with electrospray ionization (ESI) in positive ion mode is a suitable starting point. Below are suggested starting parameters, which should be optimized for your specific instrumentation and application.
Table 1: Recommended Starting LC-MS Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol (B129727) |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3-0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System (ESI+) | |
| Capillary Voltage | 3.0 - 4.0 kV[1] |
| Ion Source Temp. | 120 - 150°C[1] |
| Desolvation Temp. | 350 - 450°C[1] |
| Nebulizer Gas | Instrument Dependent |
| MS Scan Mode | Full Scan (m/z 50-500) for precursor identification |
| MS/MS Mode | Product Ion Scan of precursor |
| Collision Energy | 10 - 40 eV (to be optimized)[1] |
Q2: What is the expected precursor ion for this compound in positive ESI mode?
A2: The molecule will likely be protonated. Given the molecular weight of the non-deuterated form is approximately 200.6 g/mol , and the d3-methyl group adds ~3 Da, the expected monoisotopic mass of the deuterated compound is ~203.6 g/mol . Therefore, the expected protonated precursor ion [M+H]+ would be approximately m/z 204.6. Due to the presence of a chlorine atom, you should also observe an isotopic peak at [M+2+H]+ with roughly one-third the intensity of the [M+H]+ peak.[1]
Q3: My signal intensity is low. How can I improve it?
A3: Low signal intensity can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Ionization Efficiency : Ensure the mobile phase is conducive to ESI. The presence of an acid like formic acid promotes protonation in positive mode.[2] You can also try optimizing the capillary voltage and source temperatures, as these parameters significantly impact ionization and desolvation.[2][3][4]
-
MS Parameters : Perform a manual tune of key parameters such as capillary voltage, gas flows, and temperatures to optimize the signal for your specific compound.[5]
-
Contamination : Contamination from solvents, sample extracts, or the LC system itself can cause ion suppression.[6] Injecting a solvent blank and running a gradient can help identify contamination sources.[7]
-
Matrix Effects : If analyzing complex samples, co-eluting matrix components can suppress the ionization of your analyte.[6][8] Consider improving chromatographic separation or using more effective sample preparation techniques.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise resolution and integration accuracy.[6]
Table 2: Troubleshooting Poor Peak Shape
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Column overload | Dilute the sample. |
| Column contamination | Wash the column with a strong solvent. | |
| Interaction with ion source | Halogenated solvents can sometimes interact with ion source surfaces, causing tailing. Ensure proper source cleaning and maintenance.[9] | |
| Peak Fronting | Column collapse | Ensure mobile phase and column chemistry are compatible. |
| High injection volume in a strong solvent | Dissolve the sample in the initial mobile phase. | |
| Split Peaks | Clogged frit or partially blocked column | Backflush the column or replace it. |
| Injector issue | Inspect and clean the injection port and needle. |
Issue 2: Retention Time Shifts
Inconsistent retention times can lead to misidentification of compounds.[6]
Potential Causes & Solutions:
-
Mobile Phase Composition : Inaccurate mobile phase preparation can cause shifts. Ensure precise measurements and fresh solvents. Changes in mobile phase pH can also affect retention.[6]
-
Column Equilibration : Ensure the column is adequately equilibrated between injections.
-
Flow Rate Fluctuation : Check for leaks in the LC system and ensure the pump is functioning correctly.
-
Column Temperature : Use a column oven to maintain a stable temperature.
Issue 3: Issues Related to the Deuterated Standard
While deuterated standards are excellent for quantification, they can present unique challenges.
-
Chromatographic Separation from Analyte : A slight separation between the deuterated standard and the non-deuterated analyte can occur due to the isotope effect.[8] This can expose them to different matrix effects. To mitigate this, try adjusting the gradient steepness or the mobile phase composition to ensure co-elution.[8][10]
-
Isotopic Contribution : The deuterated standard may contain a small amount of the unlabeled analyte, which can affect accuracy, especially at low concentrations.[8][10] Analyze a high-concentration solution of the deuterated standard alone to check for any signal at the analyte's mass transition.[8][10]
Experimental Protocols
Protocol 1: LC-MS/MS Method Development
-
Compound Preparation : Prepare a 1 µg/mL stock solution of this compound in methanol or acetonitrile.
-
Initial LC Gradient : Start with a broad gradient (e.g., 5-95% organic phase over 10 minutes) to determine the approximate retention time.[5]
-
MS Optimization (Infusion) : Infuse a solution of your compound directly into the mass spectrometer to optimize source parameters like capillary voltage, nebulizer gas flow, and desolvation temperature for maximum signal intensity.[5]
-
Precursor Ion Identification : Using the optimized source conditions, perform a full scan analysis to identify the m/z of the protonated molecule [M+H]+. Remember to look for the characteristic chlorine isotope pattern.
-
Fragmentation (MS/MS) : Perform a product ion scan on the precursor ion. Vary the collision energy (e.g., in 5 eV increments from 10-40 eV) to find the optimal energy that produces stable and abundant fragment ions for quantification.[1][5]
-
Method Refinement : Based on the initial results, refine the LC gradient to ensure good peak shape and separation from any interfering peaks.
Visualizations
Caption: Troubleshooting workflow for low signal intensity issues.
Caption: Step-by-step experimental workflow for method development.
References
- 1. benchchem.com [benchchem.com]
- 2. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. zefsci.com [zefsci.com]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Peak Shape for Methyl 5-chloro-2-methoxybenzoate-d3
This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of "Methyl 5-chloro-2-methoxybenzoate-d3". The following frequently asked questions (FAQs) and troubleshooting advice will help you identify and resolve common issues in your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in chromatography?
Poor peak shape, such as peak tailing or fronting, is a common issue in chromatographic analyses.[1][2] These distortions can affect the accuracy of quantification and the overall robustness of the analytical method.[2] The primary causes can be broadly categorized into issues related to the column, the mobile phase, the sample, or the instrument itself.
Q2: What is peak tailing and what typically causes it for a compound like this compound?
Peak tailing is observed when the latter half of a chromatographic peak is broader than the front half.[3][4] For a compound like this compound, which contains a basic methoxy (B1213986) group, a likely cause of tailing is the interaction between the analyte and acidic silanol (B1196071) groups on the surface of the silica-based column packing material.[5][6] Other potential causes include:
-
Column Overload: Injecting too much sample can lead to peak tailing.[2][5]
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase.[5]
-
Packing Bed Deformation: Voids or channels in the column packing can cause tailing.[3]
-
Excessive Column Dead Volume: Can particularly affect early eluting peaks.[3]
Q3: What is peak fronting and why might I see it with my analysis?
Peak fronting is the inverse of tailing, where the front half of the peak is broader than the back half.[3][4] Common causes for peak fronting include:
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[3][5]
-
Column Overload: Specifically, concentration overload can cause peak fronting.[2]
-
Column Collapse: A physical change in the column structure due to harsh conditions (e.g., extreme pH or temperature).[3][5]
Troubleshooting Guide for Poor Peak Shape
This section provides a systematic approach to troubleshooting and resolving poor peak shape for this compound.
Problem: Peak Tailing
Peak tailing is a frequent issue, especially with compounds that have basic functional groups.
Troubleshooting Steps:
-
Reduce Silanol Interactions:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., by adding formic acid or trifluoroacetic acid) can protonate the silanol groups, reducing their interaction with the basic analyte.[5]
-
Use an End-capped Column: These columns have fewer free silanol groups, minimizing secondary interactions.[5]
-
Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can block the active sites on the stationary phase.
-
-
Optimize Sample Concentration and Volume:
-
Check Column Health:
-
Reverse and Wash the Column: If you suspect a blockage at the inlet, you may be able to wash it out by reversing the column flow (check manufacturer's instructions).[3]
-
Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its life.
-
Problem: Peak Fronting
Peak fronting is often related to sample solubility and column conditions.
Troubleshooting Steps:
-
Improve Sample Solubility:
-
Change Sample Solvent: Ensure your sample is fully dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.
-
Reduce Sample Concentration: A lower concentration can prevent the sample from precipitating on the column.[5]
-
-
Address Column Overload:
-
Decrease Injection Volume or Concentration: Similar to tailing, reducing the amount of sample injected can prevent concentration overload that leads to fronting.[2]
-
-
Verify Column Integrity:
-
Check for Voids: A void at the column inlet can cause peak fronting. This may require replacing the column.
-
Ensure Proper Column Packing: Poorly packed columns can lead to a variety of peak shape issues.[2]
-
Data Presentation: Troubleshooting Summary
The following table summarizes the common causes of poor peak shape and their potential solutions.
| Peak Shape Issue | Potential Cause | Recommended Solution |
| Tailing | Secondary interactions with silanol groups | Lower mobile phase pH, use an end-capped column, add a competing base.[5] |
| Column overload (mass overload) | Dilute the sample, reduce injection volume.[2][5] | |
| Column contamination or degradation | Wash or replace the column, use a guard column. | |
| Fronting | Poor sample solubility | Change sample solvent, reduce sample concentration.[3][5] |
| Column overload (concentration overload) | Reduce injection volume or sample concentration.[2] | |
| Column collapse or void | Replace the column.[3][5] | |
| Broadening | Extra-column volume | Use shorter, narrower tubing. |
| High flow rate | Optimize the flow rate.[7] | |
| Temperature fluctuations | Use a column thermostat to maintain a consistent temperature.[4] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Tailing Peaks
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Initial Conditions: Start with a gradient typical for your analysis (e.g., 50:50 A:B).
-
Observation: Analyze the peak shape of this compound.
-
Adjustment: If tailing persists, incrementally increase the concentration of formic acid to 0.2% and re-run the analysis.
-
Evaluation: Compare the peak symmetry at different pH values to find the optimal condition.
Protocol 2: Sample Dilution to Diagnose Column Overload
-
Prepare a Stock Solution: Create a stock solution of this compound at a known concentration.
-
Create a Dilution Series: Prepare a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10, 1:20).
-
Inject and Analyze: Inject the same volume of each dilution onto the column under your standard operating conditions.
-
Analyze Peak Shape: Observe the peak shape for each concentration. If the peak shape improves with dilution, the original sample was likely overloaded.[3]
Visualizations
The following diagrams illustrate key concepts in troubleshooting poor peak shape.
Caption: A logical workflow for troubleshooting poor peak shape in chromatography.
References
Technical Support Center: Analysis of Methyl 5-chloro-2-methoxybenzoate-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the quantitative analysis of Methyl 5-chloro-2-methoxybenzoate-d3, particularly using liquid chromatography-mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common issues related to matrix effects in their experiments.
Issue 1: Poor Sensitivity and Low Signal Intensity for this compound
-
Question: My signal for this compound is much lower than expected in my biological samples compared to the standard in a clean solvent. What could be the cause?
-
Answer: This is a classic sign of ion suppression, a common matrix effect where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] The matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[2]
Troubleshooting Steps:
-
Confirm Matrix Effect: Perform a post-extraction spike experiment to quantify the extent of ion suppression.[3][4][5]
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup procedure.[1] Consider switching from a simple protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components like phospholipids (B1166683).[1][6][7]
-
Chromatographic Separation: Modify your LC method to improve the separation of this compound from the matrix interferences.[2] This can be achieved by adjusting the mobile phase composition, the gradient profile, or trying a different column chemistry.
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[8][9]
-
Issue 2: Inconsistent and Irreproducible Quantitative Results
-
Question: I am using a deuterated internal standard (this compound), but my quantitative results are still highly variable between samples. Why is this happening?
-
Answer: While stable isotope-labeled internal standards (SIL-IS) like yours are excellent for compensating for matrix effects, they are not always a perfect solution.[10] The issue you are facing could be due to differential matrix effects , where the analyte and the internal standard are affected differently by the matrix.[11][12] This can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard, exposing them to different co-eluting matrix components.[10][11][12]
Troubleshooting Steps:
-
Investigate Chromatographic Co-elution: Carefully examine the chromatograms to see if the analyte and this compound co-elute perfectly. Even a small shift in retention time can lead to differential matrix effects.[8][11]
-
Optimize Chromatography for Co-elution: Adjust the LC method to ensure the analyte and internal standard elute as close together as possible.[11]
-
Evaluate Internal Standard Stability: In rare cases, deuterium (B1214612) atoms can exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as H/D exchange.[11] This would alter the mass of your internal standard and lead to quantification errors. Perform a stability study by incubating the deuterated standard in the matrix at different time points and temperatures to check for any degradation or exchange.[11]
-
Check for Cross-Contamination: Ensure the deuterated standard is of high isotopic purity and does not contain significant amounts of the unlabeled analyte, and vice versa.[11]
-
Issue 3: Non-Linear Calibration Curve
-
Question: My calibration curve for Methyl 5-chloro-2-methoxybenzoate is non-linear, even when using the deuterated internal standard. What could be the problem?
-
Answer: Non-linearity in the calibration curve, even with a deuterated internal standard, can arise from several factors. At high concentrations, you might be experiencing detector saturation or competition for ionization in the mass spectrometer source.[12] The concentration of your internal standard is also a critical parameter.[12]
Troubleshooting Steps:
-
Optimize Internal Standard Concentration: The concentration of this compound should be in the mid-range of your calibration curve.[12] Too low a concentration can lead to its signal becoming saturated at higher analyte concentrations, while too high a concentration might suppress the analyte signal.[12]
-
Extend the Calibration Range: Analyze a wider range of concentrations to determine the linear dynamic range of the assay.
-
Evaluate for Multimer Formation: At high concentrations, some molecules can form dimers or other multimers, which can lead to a non-linear response.[12]
-
Use a Different Calibration Model: If the non-linearity is consistent and reproducible, consider using a weighted linear regression or a quadratic calibration model.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis? A1: Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances from the sample matrix.[13] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of quantitative methods.[3][9]
Q2: Why is a deuterated internal standard like this compound used? A2: A deuterated internal standard is considered the "gold standard" for quantitative LC-MS analysis.[10] Because it is chemically almost identical to the analyte, it is expected to behave similarly during sample preparation, chromatography, and ionization.[10] By adding a known amount of the deuterated standard to every sample, it can be used as an internal reference to correct for variations in extraction recovery, matrix effects, and instrument response, thereby improving the accuracy and precision of the measurement.[10]
Q3: How can I quantitatively assess matrix effects for Methyl 5-chloro-2-methoxybenzoate? A3: The most common method is the post-extraction spike experiment .[3][4][5] This involves comparing the response of the analyte spiked into an extracted blank matrix with the response of the analyte in a clean solvent. The percentage matrix effect can be calculated, with values less than 100% indicating ion suppression and values greater than 100% indicating ion enhancement.[4][12]
Q4: What are the most common sources of matrix effects in bioanalysis? A4: In biological matrices such as plasma or urine, phospholipids and salts are major contributors to matrix effects.[6][7] Other endogenous compounds that have similar properties to the analyte can also co-elute and cause interference.[1]
Q5: Can changing the mass spectrometer's ionization source help reduce matrix effects? A5: Yes, switching between different ionization sources, such as from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), can sometimes mitigate matrix effects.[14] These sources have different ionization mechanisms, and one may be less susceptible to the specific interferences in your sample matrix.
Data Presentation
The following tables illustrate how to present data from matrix effect experiments.
Table 1: Evaluation of Matrix Effect on Methyl 5-chloro-2-methoxybenzoate
| Matrix Type | Peak Area in Solvent (cps) | Peak Area in Spiked Matrix (cps) | Matrix Effect (%) |
| Human Plasma | 1,520,400 | 851,424 | 56.0% (Suppression) |
| Rat Urine | 1,498,700 | 1,109,038 | 74.0% (Suppression) |
| Cell Lysate | 1,550,100 | 1,720,611 | 111.0% (Enhancement) |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Comparison of Sample Preparation Techniques for Methyl 5-chloro-2-methoxybenzoate in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 95.2% | 56.0% |
| Liquid-Liquid Extraction | 85.7% | 88.3% |
| Solid-Phase Extraction | 91.3% | 97.5% |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for Methyl 5-chloro-2-methoxybenzoate in a specific matrix.
Methodology:
-
Prepare two sets of samples: [4]
-
Set A (Neat Solution): Prepare a standard solution of Methyl 5-chloro-2-methoxybenzoate in the final mobile phase or a clean reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Take a blank sample of the matrix (e.g., plasma, urine) and perform the complete extraction procedure. In the final step, spike the extracted matrix with Methyl 5-chloro-2-methoxybenzoate to the same final concentration as Set A.[10][12]
-
-
Analysis: Analyze both sets of samples using the established LC-MS/MS method.
-
Calculation: Calculate the matrix effect using the following formula:[4][12]
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)
Objective: To reduce matrix effects by implementing a more selective sample cleanup procedure.
Methodology:
-
Select an SPE Cartridge: Based on the chemical properties of Methyl 5-chloro-2-methoxybenzoate (a moderately polar ester), a reversed-phase (e.g., C18) or a mixed-mode SPE cartridge may be suitable.
-
Condition the Cartridge: Follow the manufacturer's protocol, which typically involves washing with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water).[4]
-
Load the Sample: Load the pre-treated sample onto the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak solvent to remove polar interferences while retaining the analyte.
-
Elute the Analyte: Elute Methyl 5-chloro-2-methoxybenzoate with a stronger organic solvent.[4]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4]
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Methyl 5-chloro-2-methoxybenzoate-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-chloro-2-methoxybenzoate-d3. The information is designed to address common isotopic purity issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common isotopic purity issues observed with this compound?
The most common issues relate to incomplete deuteration and back-exchange. During synthesis, not all intended hydrogen atoms may be substituted with deuterium (B1214612), leading to a mixed population of molecules with varying numbers of deuterium atoms (isotopologues). Additionally, under certain experimental conditions (e.g., presence of acidic or basic residues, protic solvents), the deuterium atoms on the methoxy (B1213986) group can exchange back to hydrogen, reducing the isotopic purity.
Q2: How can I determine the isotopic purity of my this compound sample?
The isotopic purity of deuterated compounds is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] HRMS can distinguish between the desired deuterated compound and its non-deuterated or partially deuterated counterparts based on their mass-to-charge ratio.[1][3] NMR spectroscopy, particularly ¹H NMR, can quantify the amount of residual protons at the deuterated positions.
Q3: My mass spectrometry results show multiple peaks close to the expected mass of this compound. What does this indicate?
This pattern of multiple peaks typically represents the presence of different isotopologues. For a -d3 labeled compound, you might observe peaks corresponding to the d3, d2, d1, and even the non-deuterated (d0) species. The relative intensities of these peaks can be used to calculate the isotopic enrichment and the abundance of each species.
Q4: Can I use ¹H NMR to assess the isotopic purity?
Yes, ¹H NMR is a powerful tool for this purpose. By integrating the signal of the residual protons on the methoxy group and comparing it to the integral of a non-deuterated internal standard or another non-deuterated proton signal within the molecule (if available), you can calculate the percentage of deuteration at that site.
Q5: What are some potential sources of chemical impurities in this compound?
Besides isotopic impurities, chemical impurities can arise from starting materials, byproducts of the synthesis, or degradation. For instance, starting materials like 5-chloro-2-methoxybenzoic acid or impurities within the deuterated methanol (B129727) used for esterification can be carried through.[4]
Troubleshooting Guides
Issue 1: Lower than expected isotopic purity determined by Mass Spectrometry
Symptoms:
-
Mass spectrum shows a significant peak for the d2, d1, or d0 isotopologues.
-
Calculated isotopic enrichment is below the specified value.
Possible Causes:
-
Incomplete deuteration during synthesis.
-
H/D back-exchange during workup, purification, or storage.
-
Contamination with non-deuterated Methyl 5-chloro-2-methoxybenzoate.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Review Synthesis and Workup Conditions | Check for the presence of protic solvents or acidic/basic conditions that could facilitate H/D exchange. Ensure anhydrous conditions were maintained if required. |
| 2 | Re-purify the Sample | Use a non-protic solvent system for chromatography to minimize in-situ H/D exchange. |
| 3 | Storage Conditions | Store the compound under inert atmosphere and in an anhydrous solvent to prevent degradation and exchange. |
| 4 | Analytical Method Validation | Ensure the mass spectrometer is properly calibrated and has sufficient resolution to distinguish between the isotopologues.[1] |
Issue 2: Discrepancy between Isotopic Purity values from NMR and MS
Symptoms:
-
Isotopic purity calculated from ¹H NMR data is significantly different from the value obtained by HRMS.
Possible Causes:
-
Incorrect integration of NMR signals.
-
Suppression of certain ions in the mass spectrometer.
-
Presence of a chemical impurity with the same mass as one of the isotopologues.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Re-process NMR Data | Carefully re-integrate the relevant peaks in the ¹H NMR spectrum. Use a known internal standard for accurate quantification. |
| 2 | Analyze by an Alternative MS Technique | If using ESI-MS, consider trying APCI or another ionization method to see if the relative ion intensities change. |
| 3 | Perform Tandem MS (MS/MS) | Fragmenting the parent ions can help confirm the identity of each isotopologue and rule out isobaric impurities.[1][3] |
| 4 | Purity Analysis by another method | Use a complementary technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to check for chemical impurities. |
Data Presentation
Table 1: Representative Isotopic Purity Data from Mass Spectrometry
| Isotopologue | Expected Mass (m/z) [M+H]⁺ | Observed Relative Abundance (%) |
| d0 (C₉H₉ClO₃) | 201.0318 | 0.5 |
| d1 (C₉H₈DClO₃) | 202.0381 | 2.5 |
| d2 (C₉H₇D₂ClO₃) | 203.0444 | 7.0 |
| d3 (C₉H₆D₃ClO₃) | 204.0506 | 90.0 |
Note: The expected mass is calculated for the protonated molecule [M+H]⁺. The observed relative abundance is an example and will vary by batch.
Table 2: Example Calculation of Isotopic Purity from ¹H NMR
| Signal | Chemical Shift (ppm) | Integral Value |
| Internal Standard (e.g., TMS) | 0.00 | 1.00 |
| Residual -OCH₃ protons | ~3.9 | 0.03 |
| Aromatic Protons | 6.9 - 7.5 | 3.00 |
Calculation: Based on a comparison to a known standard or other protons in the molecule, the percentage of the d3 species can be estimated.
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., acetonitrile).[3]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.[1][3]
-
MS Parameters:
-
Ionization Mode: Positive
-
Scan Range: m/z 150-250
-
Resolution: > 60,000
-
Sheath Gas Flow Rate: 35 (arbitrary units)
-
Aux Gas Flow Rate: 10 (arbitrary units)
-
Capillary Temperature: 320 °C
-
-
Data Analysis:
-
Acquire the full scan mass spectrum.
-
Identify the peaks corresponding to the d0, d1, d2, and d3 isotopologues.
-
Calculate the relative abundance of each isotopologue by integrating the area under each peak.
-
Isotopic purity is typically reported as the percentage of the desired deuterated species (d3) relative to the sum of all isotopologues.
-
Protocol 2: Determination of Isotopic Purity by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) that does not have signals overlapping with the analyte. Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single pulse
-
Number of Scans: 16 or more for good signal-to-noise
-
Relaxation Delay: 5 seconds to ensure full relaxation of all protons.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signal corresponding to the residual protons of the methoxy group (~3.9 ppm).
-
Integrate the signal of the internal standard.
-
Calculate the molar ratio of the residual protons to the internal standard to determine the amount of non-deuterated or partially deuterated species.
-
Mandatory Visualizations
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Assessing the Chemical Purity of Methyl 5-chloro-2-methoxybenzoate-d3
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for assessing the chemical and isotopic purity of Methyl 5-chloro-2-methoxybenzoate-d3.
Frequently Asked Questions (FAQs)
Q1: What are the key analytical techniques for determining the purity of this compound?
A1: The primary analytical techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. High-Resolution Mass Spectrometry (HR-MS) is also crucial for confirming isotopic purity.
Q2: What are the typical purity specifications for this compound?
A2: For reliable experimental results, the chemical purity of this compound should be ≥98%, and the isotopic (deuterium) purity should be ≥98 atom % D.
Q3: What are potential impurities in this compound?
A3: Potential impurities can originate from the starting materials, by-products of the synthesis, or degradation. For this compound, likely impurities include:
-
Non-deuterated analog: Methyl 5-chloro-2-methoxybenzoate.
-
Starting materials: 5-chlorosalicylic acid and deuterated methylating agents (e.g., d3-methyl sulfate).
-
Related isomers: Other positional isomers of the chloro or methoxy (B1213986) groups on the benzoate (B1203000) ring.
-
Hydrolysis product: 5-chloro-2-methoxybenzoic acid.
Q4: How can I assess the isotopic purity of my sample?
A4: Isotopic purity is best determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): By analyzing the mass-to-charge ratio (m/z), you can determine the relative abundance of the deuterated compound versus its non-deuterated counterpart. High-resolution mass spectrometry (HR-MS) can provide precise mass measurements to confirm the elemental composition and isotopic distribution.
-
Proton NMR (¹H NMR): The absence or significant reduction of the signal corresponding to the methoxy protons (around 3.9 ppm) compared to the non-deuterated standard is a strong indicator of high deuterium (B1214612) incorporation. The residual proton signal can be integrated to quantify the level of non-deuterated impurity.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC or GC chromatogram | Contamination of the sample, solvent, or instrument. | 1. Analyze a solvent blank to check for system contamination. 2. Review the synthesis of the compound to identify potential by-products or residual starting materials. 3. Use a fresh, high-purity solvent to prepare the sample. |
| Low chemical purity determined by HPLC or GC | Sample degradation or presence of synthetic impurities. | 1. Ensure proper storage conditions (cool, dry, and dark). 2. Consider re-purification of the sample by recrystallization or column chromatography. 3. Analyze the sample by GC-MS to identify the impurities. |
| Discrepancy between stated and observed isotopic purity | Incomplete deuteration during synthesis or H/D exchange. | 1. Re-evaluate the isotopic purity using HR-MS for accurate mass determination. 2. Use ¹H NMR to quantify the residual non-deuterated methoxy group. 3. Investigate the stability of the compound in the analytical solvent to rule out H/D exchange. |
| Poor peak shape in HPLC or GC | Inappropriate chromatographic conditions or column degradation. | 1. Optimize the mobile phase composition and gradient for HPLC. 2. Adjust the temperature program for GC. 3. Use a new or different type of chromatographic column. |
Data Presentation
Table 1: Typical Purity Specifications
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥98% | HPLC, GC |
| Isotopic Purity | ≥98 atom % D | MS, NMR |
Table 2: Comparative Data of Deuterated vs. Non-deuterated Analog
| Compound | Supplier Example | Stated Purity | Method |
| Methyl 5-chloro-2-methoxy-d3-benzoate | Toronto Research Chemicals | 98 atom % D, min 98% Chemical Purity | Not specified |
| Methyl 5-chloro-2-methoxybenzoate | Sigma-Aldrich | 98% | GC |
| Methyl 5-chloro-2-methoxybenzoate | Thermo Scientific | ≥97.5% | GC |
| Methyl 5-chloro-2-methoxybenzoate | Chem-Impex | ≥99% | GC |
Experimental Protocols
Protocol 1: Chemical Purity Assessment by HPLC
Objective: To determine the chemical purity of this compound by separating it from potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the sample diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
-
Data Analysis: Integrate the peak areas of all observed peaks. Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all peaks.
Protocol 2: Chemical and Isotopic Purity Assessment by GC-MS
Objective: To confirm the identity, assess chemical purity, and evaluate isotopic enrichment of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Materials:
-
GC Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Sample Solvent: Ethyl acetate.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-300 m/z.
-
-
Data Analysis:
-
Chemical Purity: Determine the relative peak area of the main component in the total ion chromatogram (TIC).
-
Isotopic Purity: Examine the mass spectrum of the main peak. Compare the intensity of the molecular ion peak for the deuterated compound (m/z ~203) with that of the non-deuterated analog (m/z ~200).
-
Protocol 3: Isotopic Purity and Structural Confirmation by NMR Spectroscopy
Objective: To confirm the position of deuterium labeling and quantify the isotopic purity.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher).
Materials:
-
NMR Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard (for quantification): A stable compound with a known concentration and a signal that does not overlap with the analyte signals.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of the NMR solvent.
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Pay close attention to the region where the methoxy protons would appear in the non-deuterated compound (around 3.9 ppm).
-
Integrate the residual proton signal of the methoxy group and compare it to the integration of the aromatic protons to estimate the isotopic purity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to confirm the carbon skeleton.
-
-
Data Analysis: The absence or significant reduction of the methoxy proton signal in the ¹H NMR spectrum confirms high deuterium incorporation.
Visualizations
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Logical troubleshooting flow for addressing purity issues.
Technical Support Center: Preventing Ion Suppression with Methyl 5-chloro-2-methoxybenzoate-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and mitigate ion suppression when using "Methyl 5-chloro-2-methoxybenzoate-d3" as a deuterated internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in my experiments?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where the ionization efficiency of a target analyte is reduced by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2][3][4] This phenomenon leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of quantitative analyses.[4][5] Even with highly selective tandem mass spectrometry (MS/MS) methods, ion suppression can occur in the ion source before mass analysis.[5]
Q2: How does a deuterated internal standard like this compound help in preventing ion suppression?
A2: A deuterated internal standard (D-IS) like this compound is a stable isotope-labeled internal standard (SIL-IS). Such standards are considered the "gold standard" for quantitative LC-MS because their physicochemical properties are nearly identical to the analyte of interest.[3][4] The core assumption is that the D-IS will co-elute with the analyte and experience the same degree of ion suppression.[3][6] By measuring the ratio of the analyte signal to the D-IS signal, variations in signal intensity caused by ion suppression can be normalized, leading to more accurate and precise quantification.[3][7]
Q3: Can this compound fail to correct for ion suppression? If so, why?
A3: Yes, under certain conditions, a deuterated internal standard may not perfectly compensate for ion suppression.[6][8] This is often due to what is known as "differential matrix effects."[3] The primary reason for this is a potential chromatographic shift due to the "isotope effect." The substitution of hydrogen with the heavier deuterium (B1214612) isotope can slightly alter the molecule's properties, which may cause a small difference in retention time between the analyte and the D-IS on a reversed-phase column.[3][6] If this slight separation causes them to elute into regions with different levels of co-eluting matrix components, they will experience different degrees of ion suppression, leading to inaccurate results.[6][8]
Q4: What are the primary sources of ion suppression in a typical LC-MS workflow?
A4: Ion suppression can originate from various sources, including:
-
Endogenous matrix components: These include salts, phospholipids, proteins, and metabolites naturally present in biological samples.[2][9]
-
Exogenous contaminants: These can be introduced during sample preparation and include substances like plasticizers, detergents, and polymers from lab consumables.[5]
-
Mobile phase additives: Non-volatile salts and ion-pairing agents in the mobile phase can also cause ion suppression.[2][9]
-
High concentrations of the analyte itself: At very high concentrations, the analyte can cause self-suppression.[5][10]
Troubleshooting Guides
Problem: Poor Signal Intensity or Complete Signal Loss for the Analyte
Possible Cause: Significant ion suppression is occurring at the retention time of your analyte.
Solutions:
-
Improve Sample Preparation: Enhance the cleanup of your sample to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing a broader range of interferences than simple protein precipitation.[7][10]
-
Optimize Chromatography: Modify your chromatographic method to separate the analyte from the regions of ion suppression. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[7]
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and lessen the impact of ion suppression.[4][5]
-
Check for Metal Chelation: Certain compounds can chelate with metal surfaces in the HPLC system, such as the column hardware, leading to signal loss. If your analyte has chelating properties, consider using a metal-free or PEEK-lined column.[11]
Problem: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression.
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup procedure, such as SPE or liquid-liquid extraction (LLE), will help minimize the variability in matrix effects between samples.[4][10]
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[7][10]
-
Ensure Co-elution of Analyte and Internal Standard: Verify that this compound is co-eluting with the non-labeled analyte. Even a small shift in retention time can lead to variability if there is a steep gradient of ion suppression.[6][12]
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Regions of Ion Suppression
This experiment helps to visualize the regions in your chromatogram where ion suppression is occurring.
Methodology:
-
System Setup:
-
Configure your LC-MS system as usual.
-
Using a T-junction, continuously infuse a standard solution of your analyte (at a concentration that gives a stable signal) into the mobile phase flow after the analytical column but before the mass spectrometer's ion source. A syringe pump is used for this infusion.
-
-
Injection: Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the LC column.
-
Analysis: Monitor the signal of the infused analyte. A stable, flat baseline is expected.
-
Evaluation: Any dip or decrease in the signal indicates a region of ion suppression caused by co-eluting matrix components. An increase in the signal indicates ion enhancement. Compare the retention time of your analyte and this compound with the identified regions of ion suppression. If they elute in a region of significant suppression, chromatographic optimization is necessary.[13]
Protocol 2: Quantitative Assessment of Matrix Effects
This experiment quantifies the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike your analyte and this compound into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): First, extract a blank matrix sample. Then, spike the analyte and the internal standard into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and the internal standard into the blank matrix before carrying out the extraction procedure.
-
-
Analysis: Analyze all three sets of samples using your LC-MS method.
-
Calculations:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery Efficiency (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
-
-
Data Interpretation:
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Data Presentation
Table 1: Troubleshooting Ion Suppression with this compound
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| Low analyte signal, but IS signal is stable | Analyte elutes in a region of high ion suppression where the IS does not. | Modify chromatography to ensure co-elution. | Both analyte and IS signals are affected similarly, ratio remains consistent. |
| Both analyte and IS signals are low and variable | Severe matrix effects affecting both compounds. | Improve sample cleanup (e.g., switch from protein precipitation to SPE). | Increased signal intensity and improved reproducibility for both compounds. |
| Inconsistent analyte/IS ratio across samples | Differential matrix effects due to slight chromatographic separation. | Use a column with different selectivity or adjust mobile phase to achieve co-elution. | Consistent analyte/IS ratio, leading to improved accuracy and precision. |
| No analyte peak detected | Extreme ion suppression or analyte adsorption. | Perform post-column infusion to confirm suppression. Consider a metal-free column if adsorption is suspected. | Identification of the cause, allowing for targeted method optimization. |
Visualizations
Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: A logical troubleshooting guide for addressing issues related to ion suppression.
References
- 1. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 2. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. longdom.org [longdom.org]
- 8. myadlm.org [myadlm.org]
- 9. ovid.com [ovid.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
"Methyl 5-chloro-2-methoxybenzoate-d3" handling and safety precautions
This technical support center provides guidance on the handling, safety, and troubleshooting for experiments involving Methyl 5-chloro-2-methoxybenzoate-d3. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the deuterium-labeled version of Methyl 5-chloro-2-methoxybenzoate. The "-d3" indicates that the three hydrogen atoms on the methoxy (B1213986) group have been replaced with deuterium (B1214612). It is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its deuteration makes it a valuable tool in mechanistic studies and for creating deuterated final products which may exhibit altered metabolic profiles due to the kinetic isotope effect.
Q2: What are the main safety precautions I should take when handling this compound?
General Precautions:
-
Use in a well-ventilated area.[3]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.[3]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
Q3: How does the deuterium labeling affect the chemical properties and reactivity of the molecule?
The primary difference arises from the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This means that reactions where the C-D bond is broken will proceed more slowly than the corresponding reaction with the non-deuterated compound. This effect can be significant and is a key consideration in reaction kinetics and drug metabolism studies. Physical properties such as boiling point and melting point may also be slightly different from the non-deuterated analog.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of the non-deuterated parent compound, Methyl 5-chloro-2-methoxybenzoate. The properties of the deuterated version are expected to be very similar.
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| Boiling Point | 235-240 °C | [5] |
| Density | 1.259 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.5466 | [5] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Safety Information | Details | Reference |
| Hazard Classification | Not classified as hazardous | [2] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat | [4] |
| Incompatible Materials | Strong oxidizing agents | [2] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen chloride gas | [6] |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for common experiments involving Methyl 5-chloro-2-methoxybenzoate and troubleshooting guidance for potential issues.
Experiment 1: Hydrolysis to 5-Chloro-2-methoxybenzoic acid
This reaction is a common transformation for this ester.
Protocol: Alkaline Hydrolysis (Saponification)
-
Dissolve Methyl 5-chloro-2-methoxybenzoate in a suitable solvent like ethanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH).
-
Heat the mixture under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to a pH of ~2 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Troubleshooting Guide: Hydrolysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is slow or incomplete | - Insufficient base.- Insufficient heating.- Poor solubility of the ester. | - Use a slight excess of the base.- Ensure the reaction is refluxing at the appropriate temperature.- Add a co-solvent like THF to improve solubility. |
| Low yield of product | - Incomplete reaction.- Product loss during workup.- Reversible reaction (for acid hydrolysis). | - Ensure the reaction goes to completion by monitoring with TLC.- Be careful during extraction and filtration steps.- For acid-catalyzed hydrolysis, use an excess of water to drive the equilibrium towards the products. For alkaline hydrolysis, this is not an issue as the reaction is irreversible.[7] |
| Product is an oil, not a solid | - Impurities present.- Incomplete protonation. | - Recrystallize the product from a suitable solvent system.- Ensure the pH is sufficiently acidic (~2) to fully protonate the carboxylate. |
Experiment 2: Aminolysis to an Amide
This reaction converts the ester into an amide using an amine.
Protocol: Aminolysis
-
Combine Methyl 5-chloro-2-methoxybenzoate with an excess of the desired amine (e.g., phenethylamine).
-
Heat the mixture, often without a solvent, at an elevated temperature (e.g., 125 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, purify the resulting amide, often by distillation or chromatography.
Troubleshooting Guide: Aminolysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or no reaction | - Low reaction temperature.- Sterically hindered amine.- Poor nucleophilicity of the amine. | - Increase the reaction temperature.- For sterically hindered amines, longer reaction times or a catalyst may be necessary.- The reaction is generally slow; ensure sufficient reaction time. |
| Formation of side products | - High temperatures leading to decomposition.- Presence of water leading to hydrolysis. | - Optimize the reaction temperature; avoid excessive heating.- Ensure all reagents and glassware are dry. |
| Difficulty in product isolation | - Similar boiling points of product and starting materials.- Product is soluble in the reaction mixture. | - Use column chromatography for purification if distillation is ineffective.- If the product is a solid, attempt to precipitate it by cooling or adding a non-polar solvent. |
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. Isotopic Effects In Chemical Reactions | Research Starters | EBSCO Research [ebsco.com]
- 3. Buy 5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide | 16673-34-0 | >98% [smolecule.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. fiveable.me [fiveable.me]
- 6. Isotope Effects [columbia.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Analysis of Methyl 5-chloro-2-methoxybenzoate-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "Methyl 5-chloro-2-methoxybenzoate-d3" as an internal standard in analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical testing?
This compound is the deuterated form of Methyl 5-chloro-2-methoxybenzoate. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), it serves as an ideal internal standard.[1] Because it is chemically almost identical to the non-deuterated analyte of interest, it exhibits similar behavior during sample preparation, chromatography, and ionization. This allows for accurate correction of variations that can occur during the analytical process, leading to more precise and reliable quantification of the target compound.
Q2: What are the most common potential interferences I should be aware of when using this compound?
The most common potential interferences include:
-
Isotopic Crosstalk: This occurs when the signal from the unlabeled analyte interferes with the signal of the deuterated internal standard, or vice versa.[2]
-
Matrix Effects: Components of the biological sample (e.g., plasma, urine) can enhance or suppress the ionization of the analyte and internal standard in the mass spectrometer, leading to inaccurate results.
-
Chromatographic Co-elution with Interferences: Other compounds in the sample may have similar retention times to the analyte or internal standard, causing overlapping peaks.
-
Metabolites: Metabolic products of the analyte or other administered drugs could potentially interfere with the analysis.
-
Isotopic Purity of the Internal Standard: The presence of unlabeled Methyl 5-chloro-2-methoxybenzoate in the deuterated standard can lead to an overestimation of the analyte concentration.
Q3: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from the solvent?
The deuterium atoms on the methoxy (B1213986) group (-OCD3) of this compound are generally stable under typical reversed-phase LC-MS conditions. However, prolonged exposure to highly acidic or basic mobile phases, or storage in such solutions, should be avoided to minimize the risk of back-exchange.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Shifting Retention Times
Question: My chromatogram for this compound shows poor peak shape (e.g., tailing, fronting) or the retention time is inconsistent between injections. What could be the cause?
Answer:
Poor peak shape or retention time shifts can be caused by several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and retention time shifts.
Issue 2: Inaccurate Quantification and High Variability
Question: I am observing high variability in my results and the accuracy of my quality control samples is poor. What are the likely causes related to my internal standard?
Answer:
Inaccurate quantification and high variability when using a deuterated internal standard often point to issues with isotopic crosstalk, matrix effects, or the purity of the standard itself.
Troubleshooting Isotopic Crosstalk and Purity:
Isotopic crosstalk occurs when the mass spectrometer detects the signal of the analyte at the mass of the internal standard, or vice versa. This can be due to the natural isotopic abundance of elements in the analyte or impurities in the internal standard.
Experimental Protocol: Assessing Isotopic Purity and Crosstalk
-
Prepare two solutions:
-
Solution A: A high concentration of the unlabeled analyte (Methyl 5-chloro-2-methoxybenzoate) in a suitable solvent.
-
Solution B: The working concentration of the deuterated internal standard (this compound) in the same solvent.
-
-
LC-MS/MS Analysis:
-
Inject Solution A and monitor the mass transition of the deuterated internal standard. The observed signal should be minimal.
-
Inject Solution B and monitor the mass transition of the unlabeled analyte. The observed signal represents the amount of unlabeled impurity in your internal standard.
-
Acceptance Criteria for Crosstalk and Purity:
| Parameter | Acceptance Limit |
| Analyte contribution to IS signal | Response should be ≤ 5% of the IS response in a blank sample spiked with the IS. |
| IS contribution to analyte signal | Response should be ≤ 1% of the analyte response at the Lower Limit of Quantification (LLOQ). |
Troubleshooting Matrix Effects:
Matrix effects are a common cause of poor accuracy and precision in bioanalysis. They arise from co-eluting endogenous components from the biological matrix that suppress or enhance the ionization of the analyte and internal standard.
Experimental Protocol: Evaluating Matrix Effects
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set 2 (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the extracted sample.
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are added to the blank biological matrix before the extraction process.
-
-
Analyze all three sets and calculate the matrix factor and recovery:
-
Matrix Factor (MF) = (Peak area in Set 2) / (Peak area in Set 1)
-
Recovery (%) = (Peak area in Set 3) / (Peak area in Set 2) * 100
-
A matrix factor significantly different from 1 indicates ion suppression or enhancement.
Logical Relationship for Troubleshooting Inaccurate Quantification:
Caption: Logical workflow for troubleshooting inaccurate quantification.
Issue 3: Potential Interference from Metabolites
Question: Could metabolites of Methyl 5-chloro-2-methoxybenzoate interfere with its quantification?
Answer:
Yes, it is possible. Common metabolic pathways for compounds containing methoxy and benzoate (B1203000) groups include O-demethylation and hydrolysis of the ester.
-
O-demethylation: The -OCH3 or deuterated -OCD3 group can be enzymatically converted to a hydroxyl group (-OH).
-
Ester Hydrolysis: The methyl ester (-COOCH3) can be hydrolyzed to a carboxylic acid (-COOH).
These metabolic transformations will result in a change in the mass of the molecule. While a mass spectrometer can differentiate between these metabolites and the parent compound, it is crucial to ensure they are also chromatographically separated to prevent any potential in-source fragmentation or other interferences.
Potential Metabolites and their Mass Differences:
| Metabolite | Modification | Change in Mass (from unlabeled) |
| 5-chloro-2-hydroxybenzoic acid methyl ester | O-demethylation | -14 Da |
| 5-chloro-2-methoxybenzoic acid | Ester hydrolysis | -14 Da |
Recommendations:
-
Develop a chromatographic method with sufficient resolution to separate the parent compound from its potential metabolites.
-
If authentic standards for the potential metabolites are available, they should be used to confirm their retention times and fragmentation patterns.
This technical support guide provides a starting point for troubleshooting issues related to the analysis of this compound. For more complex issues, further investigation and consultation with an analytical chemistry expert may be necessary.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Methyl 5-chloro-2-methoxybenzoate-d3 and its Non-Deuterated Analog as Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts data reliability. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard (SIL-IS), specifically Methyl 5-chloro-2-methoxybenzoate-d3, and its non-deuterated counterpart for the accurate quantification of the target analyte in complex biological matrices. The evidence overwhelmingly supports the superior performance of the deuterated standard in mitigating analytical variability, leading to more robust and trustworthy results.
An internal standard is a compound of known concentration added to calibrators, quality control samples, and unknown study samples to correct for variations inherent in the analytical process.[1] While various compounds can be used, SIL-ISs have become the preferred choice in regulated bioanalysis due to their ability to closely mimic the analyte of interest throughout sample preparation and analysis.[1][2]
The Principle of Isotope Dilution Mass Spectrometry
The effectiveness of a deuterated standard like this compound is based on the principle of isotope dilution mass spectrometry (IDMS).[3] In this technique, a known amount of the SIL-IS, which is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium), is added to the sample.[3][4] Because the SIL-IS and the analyte have nearly identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization in the mass spectrometer.[5][6] Any loss of the analyte during sample processing is mirrored by a proportional loss of the SIL-IS.[5] The mass spectrometer can distinguish between the analyte and the SIL-IS based on their mass difference. By measuring the ratio of the analyte's response to the SIL-IS's response, accurate quantification can be achieved, as this ratio remains constant even with variations in sample recovery or matrix effects.[4]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard
The primary advantage of using a SIL-IS like this compound over a non-deuterated structural analog is the improved accuracy and precision of the analytical method.[7] This is because the SIL-IS co-elutes with the analyte, ensuring that both compounds experience the same matrix effects and ionization suppression or enhancement simultaneously.[3][6] A non-deuterated analog, while structurally similar, will have different chromatographic retention times and may not adequately compensate for these variations.[2]
The following tables summarize validation data from studies comparing the performance of SIL-IS with non-deuterated standards, demonstrating the superior performance of the former.
Table 1: Bioanalytical Method Validation Data for Venetoclax using a Deuterated (D8) Internal Standard.
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5.7 | 98.7 | 5.95 | 98.0 |
| Medium | 6.2 | 96.3 | 7.2 | 99.2 |
| High | 7.7 | 97.5 | 8.5 | 100.4 |
| Data adapted from a validation study of a bioanalytical method for Venetoclax.[3] The results show excellent precision and accuracy, well within the acceptable limits set by regulatory agencies.[3] |
Table 2: Comparison of Precision for Everolimus (B549166) Quantification using Deuterated vs. Non-Deuterated (Analog) Internal Standards.
| QC Level | Precision (%CV) with Deuterated IS | Precision (%CV) with Non-Deuterated IS |
| Low | 4.5 | 6.8 |
| Medium | 3.2 | 5.5 |
| High | 2.8 | 4.9 |
| Data adapted from a study comparing internal standards for everolimus quantification.[8] The deuterated standard consistently shows better precision (lower %CV).[8] |
Experimental Protocols
A robust bioanalytical method requires a well-defined experimental protocol. The following outlines a typical workflow for the quantification of an analyte in human plasma using this compound as an internal standard.
Materials and Reagents
-
Human plasma (blank, from at least six different sources for validation)
-
Analyte reference standard (Methyl 5-chloro-2-methoxybenzoate)
-
Deuterated internal standard (this compound)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for removing proteins from plasma samples.[3]
-
Sample Aliquoting : In a microcentrifuge tube, add 100 µL of the plasma sample (calibrator, QC, or unknown).
-
Internal Standard Spiking : Add 25 µL of the this compound working solution at a known concentration.
-
Vortexing : Briefly vortex the sample to ensure it is well-mixed.
-
Protein Precipitation : Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex and Centrifuge : Vortex the mixture for 1 minute, then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional) : For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. benchchem.com [benchchem.com]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Methyl 5-chloro-2-methoxybenzoate-d3
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of confidence in pharmacokinetic, toxicokinetic, and metabolic studies. The choice of an appropriate internal standard is a critical determinant of data quality, directly impacting the accuracy and precision of results. This guide provides an objective comparison of bioanalytical method performance using a deuterated internal standard, "Methyl 5-chloro-2-methoxybenzoate-d3," versus a hypothetical structural analog, underscoring the superiority of stable isotope-labeled standards in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The fundamental principle behind the use of an internal standard is to account for variability throughout the analytical process, from sample preparation to detection. An ideal internal standard should mimic the analyte's behavior as closely as possible. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard because they are chemically identical to the analyte, differing only in isotopic composition.[1][2] This near-perfect chemical analogy ensures they co-elute chromatographically and exhibit the same ionization efficiency and susceptibility to matrix effects as the analyte, providing the most effective normalization.[1][2][3]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
To illustrate the performance advantages of using "this compound," this section presents a comparative summary of validation parameters. The data for the deuterated internal standard is based on typical performance characteristics observed in validated LC-MS/MS methods for structurally similar aromatic esters and acids, such as celecoxib (B62257) and naproxen.[1][4][5] The data for the "Structural Analog Internal Standard" is hypothetical but represents realistic outcomes when using a non-isotopically labeled compound with similar but not identical physicochemical properties.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Validation Parameter | This compound (SIL-IS) | Structural Analog Internal Standard |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | Typically lower due to better signal-to-noise | May be higher due to less effective noise reduction |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% |
| Matrix Effect (%CV) | < 15% (effectively compensated) | > 15% (less effective compensation) |
| Recovery | Consistent and reproducible | More variable |
The data clearly indicates that the use of a deuterated internal standard results in superior precision (lower %CV) and accuracy (lower % bias).[6] The most significant advantage is seen in the mitigation of matrix effects. Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification.[7] Because "this compound" behaves virtually identically to the unlabeled analyte during ionization, it provides a more reliable correction for these matrix-induced variations.[1][2]
A study directly comparing isotopically labeled internal standards (ILISs) with structural analog internal standards (ANISs) for the quantification of several immunosuppressive drugs found that while both could yield acceptable results, the ILISs provided a greater degree of confidence in the data.[8][9] For the analysis of the anticancer agent Kahalalide F, the use of a SIL internal standard significantly improved both the precision and accuracy of the assay compared to a structural analog.[6]
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined and validated experimental protocol. The following sections detail a representative methodology for the quantification of methyl 5-chloro-2-methoxybenzoate in human plasma using its deuterated internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of "this compound" (e.g., at 500 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is suitable for the separation of aromatic esters.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient starting from a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode for this class of compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Methyl 5-chloro-2-methoxybenzoate: Precursor ion (Q1) > Product ion (Q3)
-
This compound: Precursor ion (Q1) > Product ion (Q3)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: A typical experimental workflow for bioanalysis using a deuterated internal standard.
Caption: Logical comparison of deuterated vs. structural analog internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. ovid.com [ovid.com]
- 9. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Methyl 5-chloro-2-methoxybenzoate-d3: A Comparative Analysis of Supplier Quality
For researchers in drug development and metabolism studies, the quality of isotopically labeled internal standards is paramount for generating accurate and reproducible data. Methyl 5-chloro-2-methoxybenzoate-d3, a deuterated analog of the eponymous chemical, serves as a critical tool in mass spectrometry-based bioanalysis. This guide provides a comparative overview of this product from three prominent suppliers: Toronto Research Chemicals (TRC), MedchemExpress (MCE), and CDN Isotopes. The comparison is based on typically expected product specifications and the rigorous quality control experiments used to validate them.
Data Summary
The quality of a deuterated standard is primarily defined by its chemical and isotopic purity. The following tables summarize the expected specifications for this compound from the compared suppliers. Note: The following data is representative and may not reflect the exact specifications of a specific lot. Always refer to the supplier's Certificate of Analysis for lot-specific data.
Table 1: Supplier Comparison of this compound
| Parameter | Toronto Research Chemicals (TRC) | MedchemExpress (MCE) | CDN Isotopes |
| Catalog Number | M225402 | HY-152634S | D-6013 |
| CAS Number | 1219803-33-4 | 1219803-33-4 | 1219803-33-4 |
| Chemical Purity | ≥98% | >98% | ≥98% |
| Isotopic Enrichment | ≥98% Deuterium (B1214612) | ≥98% Deuterium | ≥98% Deuterium |
| Appearance | White to Off-White Solid | As specified on CofA | As specified on CofA |
| Molecular Formula | C₉H₆D₃ClO₃ | C₉H₆D₃ClO₃ | C₉H₆D₃ClO₃ |
| Molecular Weight | 203.64 | 203.64 | 203.64 |
Table 2: Representative Analytical Data
| Analysis | Specification | Expected Result |
| ¹H-NMR | Conforms to structure | Consistent with the structure of Methyl 5-chloro-2-methoxybenzoate with deuterium incorporation at the methoxy (B1213986) group. |
| Mass Spectrometry | Isotopic Distribution | Predominantly the d3 species, with minor contributions from d2, d1, and d0 species. |
| HPLC-UV | Chemical Purity | ≥98% |
| Elemental Analysis | %C, %H | Within ±0.4% of theoretical values |
Experimental Protocols
The quality of this compound is ascertained through a series of analytical experiments. The methodologies for these key tests are detailed below.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the chemical purity of the compound by separating it from any non-isotopic impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of the compound in the mobile phase is injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.
Isotopic Enrichment and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and determine the level of deuterium incorporation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Method:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Techniques:
-
¹H-NMR: To identify the presence and location of any residual protons. The absence of a signal at the methoxy position confirms high deuteration.
-
¹³C-NMR: To confirm the carbon skeleton of the molecule.
-
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in an NMR tube. The spectra are acquired and compared to the expected spectra for the deuterated and non-deuterated compounds.
Isotopic Distribution by Mass Spectrometry (MS)
Objective: To determine the relative abundance of the different deuterated species (d3, d2, d1, d0).
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
Method:
-
Ionization: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues.
-
Procedure: The sample is introduced into the mass spectrometer. The relative intensities of the molecular ion peaks for the d3, d2, d1, and d0 species are used to calculate the isotopic distribution.
Visualizing the Workflow and Supplier Comparison
To better illustrate the processes and relationships involved in selecting a high-quality standard, the following diagrams have been generated.
Caption: Quality control workflow for this compound.
Caption: Logical diagram for supplier selection criteria.
A Comparative Guide to the Validation of an Analytical Method Using Methyl 5-chloro-2-methoxybenzoate-d3
For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are fundamental to generating robust data. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone for achieving high accuracy and precision. This guide provides a comprehensive comparison of method validation parameters when using Methyl 5-chloro-2-methoxybenzoate-d3 as an internal standard for the quantification of its non-labeled counterpart, Methyl 5-chloro-2-methoxybenzoate.
This guide will delve into the validation of a hypothetical, yet representative, LC-MS/MS method for the determination of Methyl 5-chloro-2-methoxybenzoate in human plasma. The performance of the deuterated internal standard will be compared with a hypothetical alternative, a structurally similar compound, "Ethyl 5-chloro-2-methoxybenzoate," to highlight the distinct advantages of using a SIL-IS.
The Gold Standard: Stable Isotope-Labeled Internal Standards
An ideal internal standard co-elutes with the analyte and experiences the same effects of sample preparation and analysis, such as extraction efficiency and matrix effects, thereby providing accurate correction.[1] Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[2] This ensures they behave similarly during chromatography and ionization.[2]
However, the use of deuterated standards is not without potential challenges. The replacement of hydrogen with deuterium (B1214612) can sometimes lead to a slight change in the molecule's properties, which may result in a minor chromatographic shift.[1] This can lead to incomplete compensation for matrix effects if the analyte and internal standard do not co-elute perfectly.[1][3] Alternatives, such as ¹³C or ¹⁵N labeled standards, often exhibit identical chromatographic behavior to the analyte but are typically more expensive to synthesize.[1]
Performance Comparison of Internal Standards
The following tables summarize the validation results for our hypothetical LC-MS/MS method for Methyl 5-chloro-2-methoxybenzoate, comparing the performance of this compound with a structural analog, Ethyl 5-chloro-2-methoxybenzoate. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5]
Table 1: Linearity and Sensitivity
| Parameter | This compound | Ethyl 5-chloro-2-methoxybenzoate (Analog IS) | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Defined by the assay requirements |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 5 ng/mL | S/N ≥ 10, Accuracy ±20%, Precision ≤20% |
| Limit of Detection (LOD) | 0.3 ng/mL | 1.5 ng/mL | S/N ≥ 3 |
Table 2: Accuracy and Precision
| Parameter | This compound | Ethyl 5-chloro-2-methoxybenzoate (Analog IS) | Acceptance Criteria |
| Intra-day Accuracy (% Bias) | -2.5% to +3.1% | -8.7% to +10.2% | ± 15% (± 20% at LLOQ) |
| Intra-day Precision (% RSD) | ≤ 4.5% | ≤ 12.8% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -4.2% to +5.0% | -12.5% to +14.1% | ± 15% (± 20% at LLOQ) |
| Inter-day Precision (% RSD) | ≤ 6.8% | ≤ 14.5% | ≤ 15% (≤ 20% at LLOQ) |
Table 3: Matrix Effect and Recovery
| Parameter | This compound | Ethyl 5-chloro-2-methoxybenzoate (Analog IS) | Acceptance Criteria |
| Matrix Factor (Normalized) | 0.98 - 1.03 | 0.85 - 1.15 | CV ≤ 15% |
| Extraction Recovery (%) | 85.2% | 83.9% | Consistent, precise, and reproducible |
The data clearly demonstrates the superior performance of the deuterated internal standard, this compound, in providing more accurate and precise quantification. The tighter control over variability, as evidenced by the lower %RSD and %Bias, is a direct result of its ability to more effectively compensate for matrix effects and other procedural variations.
Experimental Protocols
A detailed methodology is essential for the successful validation and implementation of any analytical method.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or Ethyl 5-chloro-2-methoxybenzoate at 500 ng/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Methyl 5-chloro-2-methoxybenzoate: Q1: 201.0 -> Q3: 169.0
-
This compound: Q1: 204.0 -> Q3: 172.0
-
Ethyl 5-chloro-2-methoxybenzoate: Q1: 215.0 -> Q3: 169.0
-
Visualizing the Workflow and Concepts
To further clarify the processes and logical relationships involved in this analytical method validation, the following diagrams are provided.
Figure 1. Experimental workflow for the quantification of Methyl 5-chloro-2-methoxybenzoate.
Figure 2. Logical comparison of internal standard types.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. myadlm.org [myadlm.org]
- 4. benchchem.com [benchchem.com]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Deuterated Internal Standards in Dicamba Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Methyl 5-chloro-2-methoxybenzoate-d3" and other internal standards used in the quantitative analysis of the herbicide Dicamba by liquid chromatography-mass spectrometry (LC-MS). The selection of an appropriate internal standard is critical for achieving accurate and reliable quantification by correcting for variability in sample preparation, injection volume, and matrix effects.[1][2][3][4] This document presents experimental data and protocols to aid researchers in selecting the most suitable internal standard for their analytical needs.
Introduction to Internal Standards in LC-MS
In LC-MS analysis, internal standards are compounds of known concentration added to samples, calibrators, and quality controls to enable accurate quantification of an analyte. The ideal internal standard mimics the chemical and physical properties of the analyte, thus experiencing similar effects during sample processing and analysis.[1][3] The two main types of internal standards used are stable isotope-labeled (SIL) internal standards and structural analogs.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard in quantitative LC-MS. They are analogs of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)). Since their physicochemical properties are nearly identical to the analyte, they co-elute chromatographically and experience the same degree of ionization suppression or enhancement, leading to high accuracy and precision. "this compound" (a deuterated analog of a Dicamba-related compound, often referred to as d3-Dicamba) falls into this category.
-
Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte but are not isotopically labeled. They are often used when a SIL internal standard is not commercially available or is cost-prohibitive. While they can compensate for some variability, differences in their chromatographic retention time and ionization efficiency compared to the analyte can lead to less accurate correction for matrix effects.
Comparative Performance of Internal Standards for Dicamba Analysis
The herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) is widely used in agriculture, and its monitoring in environmental and food samples is crucial. The following tables summarize the performance of d3-Dicamba and other internal standards in the LC-MS/MS analysis of Dicamba and other acidic herbicides.
Table 1: Performance Data of d3-Dicamba as an Internal Standard for Dicamba Analysis
| Parameter | Matrix | Recovery (%) | Precision (%CV) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Recovery | Soy Foliage & Soil | 70-150 | - | - | - | [1] |
| Recovery | Water | 106-128 | - | - | - | [3][4] |
| Recovery | Air | 88-124 | - | - | - | [3][4] |
| Precision | Soy Foliage & Soil | < 20 | - | - | - | [1] |
| Precision (ISTD Peak Area) | Soy Foliage & Soil | - | 21 | - | - | [1] |
| LOD | Water | - | - | 0.1 ng/mL | - | [3][4] |
| LOQ | Water | - | - | - | 0.1 ng/mL | [4] |
| LOD | Air | - | - | 1 ng/mL | - | [3][4] |
| LOQ | Air | - | - | - | 5 ng/mL | [4] |
Table 2: Performance Data of Alternative Internal Standards for Acidic Herbicide Analysis
| Analyte | Internal Standard | Matrix | Recovery (%) | Precision (%RSD) | Limit of Quantitation (LOQ) | Reference |
| Dicamba | ¹³C₆-Dicamba | Air, Filter Paper | - | - | 1.0 ng/sample (air), 20 ng/filter | [5] |
| 2,4-D | 2,4-D-d₃ | Tobacco, Soil | - | - | 0.012 - 0.126 ng/g | [6] |
| 2,4,5-T | 2,4,5-T-d₂ | Tobacco, Soil | - | - | 0.012 - 0.126 ng/g | [6] |
| Various Acidic Herbicides | Not specified | Drinking & Surface Water | 88-120 | ≤7 (at 0.1 µg/L), ≤20 (at 0.02 µg/L) | 0.01 - 0.05 µg/L | [7][8] |
Experimental Protocols
Below is a generalized experimental protocol for the analysis of Dicamba in environmental samples using a deuterated internal standard.
Sample Preparation
-
Soil and Foliage:
-
Weigh 5 g of the homogenized sample into a centrifuge tube.
-
Spike the sample with a known concentration of d3-Dicamba internal standard solution.
-
Add formic acid-fortified acetonitrile (B52724) as the extraction solvent.
-
Shake the mixture vigorously for 15 minutes.
-
Centrifuge at 4000 rpm to separate the solid and liquid phases.
-
Dilute the supernatant with the aqueous mobile phase and transfer it to an autosampler vial for LC-MS/MS analysis.[1]
-
-
Water:
-
For water samples, a solid-phase extraction (SPE) protocol is often employed for sample cleanup and concentration.[3][4]
-
Spike the water sample with the d3-Dicamba internal standard.
-
Pass the sample through an appropriate SPE cartridge.
-
Elute the analytes and the internal standard from the cartridge.
-
Evaporate the eluent and reconstitute the residue in the mobile phase for analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A column suitable for the separation of polar, low molecular weight species, such as a Phenomenex Kinetex F5, is recommended.[1][9]
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing 0.1% formic acid, is commonly used.[4][9]
-
Flow Rate: A typical flow rate is 0.500 mL/min.[9]
-
Injection Volume: 50 µL is a common injection volume.[5]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for the analysis of acidic herbicides like Dicamba.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and selectivity. Optimized precursor-to-product ion transitions for both Dicamba and the internal standard are monitored.
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the analysis of Dicamba using an internal standard.
Caption: General experimental workflow for Dicamba analysis.
References
- 1. sciex.com [sciex.com]
- 2. nemc.us [nemc.us]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. chromatographytoday.com [chromatographytoday.com]
Comparative Guide: Methyl 5-chloro-2-methoxybenzoate-d3 for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyl 5-chloro-2-methoxybenzoate-d3 and its non-deuterated counterpart, Methyl 5-chloro-2-methoxybenzoate. The strategic incorporation of deuterium (B1214612) in this key pharmaceutical intermediate offers notable advantages in specific applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies. This document outlines the certificate of analysis specifications, compares its utility in synthesis, and provides detailed experimental protocols relevant to its application.
Certificate of Analysis: A Comparative Overview
A Certificate of Analysis (CoA) is a critical document that assures the quality and purity of a chemical compound. While a batch-specific CoA is provided upon purchase, the table below summarizes the typical specifications for both the deuterated and non-deuterated forms of Methyl 5-chloro-2-methoxybenzoate based on data from various suppliers.
| Parameter | This compound | Methyl 5-chloro-2-methoxybenzoate |
| Appearance | White to light yellow crystalline powder | White to light yellow crystalline powder[1][2] |
| Chemical Formula | C₉H₆D₃ClO₃ | C₉H₉ClO₃[1][3] |
| Molecular Weight | ~203.64 g/mol | 200.62 g/mol [1][3][4] |
| CAS Number | 1219803-33-4[5] | 33924-48-0[1][3] |
| Chemical Purity (GC) | ≥98%[5] | ≥98%[1] |
| Isotopic Purity | ≥98 atom % D[5] | Not Applicable |
| Melting Point | Not specified, expected to be similar to non-deuterated form | 150-152 °C[1][2] |
| Boiling Point | Not specified, expected to be similar to non-deuterated form | 237.5 °C at 760 mmHg[1][2] |
Performance Comparison in a Pharmaceutical Context
The primary application for Methyl 5-chloro-2-methoxybenzoate is as a key intermediate in the synthesis of Glibenclamide (Glyburide), a widely used second-generation sulfonylurea antidiabetic drug. The introduction of a deuterated methoxy (B1213986) group in this compound offers a strategic advantage rooted in the Kinetic Isotope Effect (KIE) .
The C-D bond is stronger than the C-H bond. In metabolic pathways where the cleavage of a C-H bond in the methoxy group is a rate-determining step, the presence of deuterium can significantly slow down this process. This can lead to:
-
Increased Metabolic Stability: The deuterated compound is metabolized more slowly.
-
Longer Half-Life: A slower rate of metabolism can result in a longer plasma half-life of the drug.
-
Increased Drug Exposure (AUC): The overall exposure of the body to the active pharmaceutical ingredient (API) can be enhanced.
-
Reduced Formation of Metabolites: This can potentially reduce the formation of unwanted or toxic metabolites.
Experimental Protocols
To facilitate the comparative evaluation of this compound, this section provides detailed experimental protocols for a key synthetic application and a critical metabolic stability assay.
Synthesis of Glibenclamide Intermediate
This protocol outlines the initial step in the synthesis of Glibenclamide, the amidation of Methyl 5-chloro-2-methoxybenzoate. The same procedure can be followed for both the deuterated and non-deuterated starting materials to compare reaction kinetics and yield.
Objective: To synthesize N-(2-phenylethyl)-5-chloro-2-methoxybenzamide.
Materials:
-
Methyl 5-chloro-2-methoxybenzoate (or its -d3 analog)
-
2-Phenylethylamine
-
Toluene (B28343) (or another suitable high-boiling solvent)
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1 mole equivalent of Methyl 5-chloro-2-methoxybenzoate in a suitable volume of toluene.
-
Add 2 mole equivalents of 2-phenylethylamine to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene by rotary evaporation.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Outcome: A comparative analysis of the reaction time and yield between the deuterated and non-deuterated starting materials can be performed. While significant differences in synthetic yield are not anticipated, this experiment provides the necessary intermediate for subsequent steps in the Glibenclamide synthesis.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is designed to assess the metabolic stability of a compound, which is a crucial parameter in drug discovery. This assay can be used to compare the rate of metabolism of Glibenclamide synthesized from both deuterated and non-deuterated precursors.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound (Glibenclamide synthesized from deuterated or non-deuterated intermediate)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Incubator or water bath at 37 °C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound at a final concentration of 1 µM with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
Calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint).
Data Analysis and Comparison: The rate of disappearance of the test compound over time is plotted, and the half-life is determined. The CLint is then calculated. A longer half-life and lower CLint for the Glibenclamide synthesized from the deuterated intermediate would provide experimental evidence for the enhanced metabolic stability conferred by the kinetic isotope effect.
Visualizing the Workflow
To better illustrate the logical flow of the comparison and experimental design, the following diagrams are provided.
Caption: Comparative experimental workflow.
Caption: Metabolic stability assay workflow.
References
- 1. Methyl 5-chloro-2-methoxybenzoate at Best Price in Ankleshwar, Gujarat | Yash Rasayan & Chemicals [tradeindia.com]
- 2. indiamart.com [indiamart.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 5-Chloro-2-methoxy-d3-benzoate (CDN-D-6013-0.25G) at Hölzel-Diagnostika [hoelzel-biotech.com]
Inter-laboratory comparison of "Methyl 5-chloro-2-methoxybenzoate-d3" quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methodologies for the quantification of Methyl 5-chloro-2-methoxybenzoate, focusing on the pivotal role of its deuterated isotopologue, Methyl 5-chloro-2-methoxybenzoate-d3 , as an internal standard. In the absence of publicly available, formal inter-laboratory comparison studies for this specific analyte, this document outlines the common analytical approaches and presents a framework for comparing laboratory performance based on established validation parameters. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative analysis by mass spectrometry, as it provides the highest degree of accuracy and precision.[1][2][3]
The Role of this compound
This compound is the deuterium-labeled form of the target analyte, Methyl 5-chloro-2-methoxybenzoate.[4] It is chemically identical to the analyte but has a higher molecular weight due to the presence of deuterium (B1214612) atoms. In quantitative analysis, a known amount of the deuterated compound is added to the sample at the beginning of the workflow. Because it behaves almost identically to the non-labeled analyte during sample preparation, chromatography, and ionization, it serves as an ideal internal standard to correct for variations in sample recovery and instrument response.[4][5] This technique, known as isotope dilution mass spectrometry, is considered a method of the highest metrological standing.[2]
Hypothetical Inter-laboratory Performance Comparison
An inter-laboratory comparison would typically involve distributing a set of identical samples (e.g., spiked plasma or a standard solution) to multiple laboratories. Each laboratory would perform the quantification using their in-house validated method. The results would then be statistically analyzed to assess the precision and accuracy of the methods across different sites.
The following table summarizes the expected performance parameters from such a study, based on typical validation results for similar small molecule quantification assays by LC-MS/MS.[6][7]
| Performance Parameter | Laboratory A (LC-MS/MS) | Laboratory B (LC-MS/MS) | Laboratory C (GC-MS) | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.999 | 0.997 | ≥ 0.99 |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.5 ng/mL | 5 ng/mL | Reportable |
| Intra-day Precision (%RSD) | 3.5% | 2.8% | 5.2% | ≤ 15% |
| Inter-day Precision (%RSD) | 5.1% | 4.5% | 7.8% | ≤ 15% |
| Accuracy (% Bias) | -4.2% to +3.8% | -2.5% to +1.9% | -8.5% to +6.2% | Within ±15% |
| Mean Recovery | 92% | 95% | 88% | Consistent & Reproducible |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
The most common and robust method for the quantification of Methyl 5-chloro-2-methoxybenzoate in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An alternative, though less common for this specific application, is Gas Chromatography-Mass Spectrometry (GC-MS), which may require derivatization.
This protocol is a representative example for the analysis of Methyl 5-chloro-2-methoxybenzoate in a biological matrix like human plasma.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).
-
Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for injection.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start at 30% B.
-
Ramp to 95% B over 3 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 30% B and re-equilibrate for 2 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Detection (Multiple Reaction Monitoring - MRM):
-
Analyte (Methyl 5-chloro-2-methoxybenzoate): Precursor ion (Q1) m/z 201.0 → Product ion (Q3) m/z 169.0.
-
Internal Standard (this compound): Precursor ion (Q1) m/z 204.0 → Product ion (Q3) m/z 172.0.
-
3. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in prepared standards.
Alternative Methodologies and Comparison
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the quantification of Methyl 5-chloro-2-methoxybenzoate.[8][9][10] However, due to the polarity and potential thermal lability of the molecule, derivatization might be necessary to improve its volatility and chromatographic behavior. The use of a deuterated internal standard remains crucial for accurate quantification with this technique. GC-MS may offer higher chromatographic resolution but typically involves longer run times and more complex sample preparation compared to LC-MS/MS.
-
Use of a Non-Isotopic Internal Standard: In cases where a stable isotope-labeled internal standard is not available, a structurally similar compound (an analogue) can be used.[5] For Methyl 5-chloro-2-methoxybenzoate, a possible analogue internal standard could be Methyl 5-bromo-2-methoxybenzoate or a similar chlorinated benzoate (B1203000) ester. However, analogue internal standards do not co-elute perfectly with the analyte and may experience different matrix effects, leading to lower accuracy and precision compared to a SIL-IS.[4] The choice of internal standard is a critical variable in inter-laboratory comparisons.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for quantification and the logical basis for using a stable isotope-labeled internal standard.
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Logic of using a stable isotope-labeled internal standard.
References
- 1. dsc.duq.edu [dsc.duq.edu]
- 2. Isotope dilution - Wikipedia [en.wikipedia.org]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. youtube.com [youtube.com]
- 6. "QUANTITATIVE ANALYSIS OF 5-CHLORO-2-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ET" by Ankit Zalavadia [scholarscompass.vcu.edu]
- 7. Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. angie-b.github.io [angie-b.github.io]
A Comparative Guide to the Linearity and Range of Methyl 5-chloro-2-methoxybenzoate-d3 in Quantitative Assays
For researchers and scientists in drug development and other quantitative fields, the choice of an internal standard is paramount for developing robust and reliable analytical methods. A high-quality internal standard ensures accuracy and precision by correcting for variability during sample preparation and analysis.[1] This guide provides a comparative overview of the expected analytical performance of Methyl 5-chloro-2-methoxybenzoate-d3, a deuterated internal standard, focusing on the critical parameters of linearity and analytical range.
Stable isotope-labeled molecules, such as deuterated compounds, are considered the gold standard for internal standards in mass spectrometry-based assays.[2][3] They are chemically and physically almost identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization.[1][2] This co-elution and similar behavior effectively compensate for matrix effects and variations in instrument response, leading to highly accurate quantification.[1][3]
Performance Comparison: Linearity and Analytical Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[4] The analytical range is the interval between the lowest (Lower Limit of Quantification, LLOQ) and highest (Upper Limit of Quantification, ULOQ) concentrations of an analyte that can be determined with acceptable precision, accuracy, and linearity.[4][5]
While specific experimental data for this compound is not extensively published, its performance can be confidently benchmarked against typical high-performance deuterated standards. The following table compares the expected performance of this compound with a hypothetical, less suitable alternative, such as a structurally analogous (non-isotopically labeled) compound.
| Parameter | This compound (Expected) | Alternative (e.g., Structural Analog) | Justification |
| Linear Range | 3-4 orders of magnitude (e.g., 0.5 - 2000 ng/mL) | 2-3 orders of magnitude (e.g., 10 - 1000 ng/mL) | Deuterated standards co-elute with the analyte, providing better correction for matrix effects and detector saturation across a wider range.[1] |
| Correlation Coefficient (R²) | > 0.998 | > 0.990 | The superior correction of a deuterated standard results in a tighter fit of the calibration curve points, leading to a higher R² value.[4] |
| LLOQ | Lower (e.g., 0.5 ng/mL) | Higher (e.g., 10 ng/mL) | Better signal-to-noise at low concentrations due to reduced interference and more accurate correction of analyte loss during sample prep. |
| Precision & Accuracy | High (%CV and %Bias < 15%) | Moderate to High (%CV and %Bias < 20%) | Stable isotope-labeled standards are the most effective at minimizing errors from sample preparation and ion suppression/enhancement.[3] |
Experimental Protocols
This section details a representative methodology for establishing the linearity and analytical range of an analyte using a deuterated internal standard like this compound in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.
Objective
To determine the linear range, correlation coefficient (R²), LLOQ, and ULOQ for the quantification of an analyte using a stable isotope-labeled internal standard.
Materials and Reagents
-
Analyte of interest
-
This compound (Internal Standard, IS)
-
Control matrix (e.g., human plasma, urine)
-
HPLC-grade methanol, acetonitrile (B52724), water
-
Formic acid (or other appropriate modifier)
-
96-well plates or microcentrifuge tubes
Methodology
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the analyte stock solution to create a series of working solutions for calibration standards (e.g., 8-10 non-zero levels).
-
Spike the working solutions into the control matrix to achieve the desired concentration range.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, high) in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard, QC, and blank sample, add 150 µL of a protein precipitation solution containing the internal standard (e.g., acetonitrile with a fixed concentration of this compound).
-
Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.[4]
-
-
LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 column or other appropriate stationary phase.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Monitor the specific mass transitions (Multiple Reaction Monitoring, MRM) for both the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration level.
-
Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the data points, typically using a weighting factor of 1/x or 1/x².[4][6]
-
Determine the correlation coefficient (R²), slope, and y-intercept of the calibration curve. The R² value should ideally be ≥ 0.995.
-
The LLOQ is the lowest standard on the calibration curve with acceptable precision (e.g., ≤20% CV) and accuracy (e.g., 80-120%). The ULOQ is the highest standard meeting these criteria.
-
Visualizations
Workflow for Quantitative Bioanalysis
The following diagram illustrates a typical workflow for a quantitative assay using an internal standard.
Caption: A standard workflow for quantitative analysis using an internal standard.
Principle of Internal Standard Calibration
This diagram illustrates how an internal standard corrects for analytical variability.
Caption: The internal standard normalizes the analyte signal for accurate results.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. texilajournal.com [texilajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. 3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to Determining the Limit of Detection and Quantification for Methyl 5-chloro-2-methoxybenzoate-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for determining and comparing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the deuterated internal standard, Methyl 5-chloro-2-methoxybenzoate-d3. Due to the highly specific nature of LOD and LOQ values, which are contingent on the analytical instrumentation, method, and matrix, this document focuses on providing a comprehensive experimental protocol and data presentation structure. This will enable researchers to generate and compare data for this compound against alternative internal standards under their specific laboratory conditions.
Data Presentation
To facilitate a direct comparison of performance, all experimentally determined quantitative data for this compound and its alternatives should be summarized in a table similar to the one below. This structured format allows for an easy and objective assessment of the most suitable internal standard for a given analytical method.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ)
| Internal Standard | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Signal-to-Noise Ratio at LOQ |
| This compound | Human Plasma | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Alternative Standard A | Human Plasma | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Alternative Standard B | Human Plasma | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| This compound | Rat Urine | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Alternative Standard A | Rat Urine | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Alternative Standard B | Rat Urine | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Experimental Protocol for Determining LOD and LOQ
The following protocol outlines a standard approach for determining the LOD and LOQ of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). This protocol is based on established methodologies and regulatory guidance from bodies such as the FDA and ICH.[1][2][3][4][5]
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and the lowest concentration that can be quantitatively measured with acceptable precision and accuracy (LOQ).
1. Materials and Reagents:
-
This compound
-
Alternative deuterated internal standards
-
Analyte-free matrix (e.g., human plasma, rat urine)
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Calibrated analytical balance and pipettes
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., triple quadrupole)
3. Method Development (LC-MS/MS):
-
Optimize chromatographic conditions (column, mobile phase, flow rate, etc.) to achieve a sharp, symmetrical peak for the analyte.
-
Optimize mass spectrometry parameters (ionization source, collision energy, etc.) to maximize the signal intensity for the specific precursor-to-product ion transition of this compound.
4. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Serially dilute the stock solution to prepare a series of calibration standards at decreasing concentrations.
-
Spike the analyte-free matrix with the calibration standards to create matrix-matched calibrators. A typical range might be from 100 ng/mL down to 0.1 ng/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
5. Sample Preparation:
-
Develop and validate a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix interferences and concentrate the analyte.[6]
-
Apply the same extraction procedure to all calibration standards, QC samples, and blank matrix samples.
6. Analytical Run:
-
Inject a blank matrix sample (containing no analyte) to assess for interferences.
-
Inject the series of calibration standards to construct a calibration curve.
-
Inject the QC samples to assess the accuracy and precision of the method.
7. Determination of LOD and LOQ:
There are several accepted methods for determining LOD and LOQ.[7][8][9] Two common approaches are:
-
Signal-to-Noise (S/N) Ratio:
-
Determine the concentration at which the analyte signal is consistently and reproducibly distinguishable from the background noise.
-
The LOD is typically defined as the concentration that yields a signal-to-noise ratio of 3:1 .[7]
-
The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision (e.g., relative standard deviation < 20%) and accuracy (e.g., within 20% of the nominal value), and typically corresponds to a signal-to-noise ratio of 10:1 .[7][10]
-
-
Calibration Curve Method:
-
Construct a calibration curve by plotting the analyte response versus concentration.
-
Determine the slope (S) and the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.[8]
-
Calculate the LOD and LOQ using the following equations:[8]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
8. Validation:
-
The determined LOQ should be validated by analyzing a set of replicate samples (e.g., n=5) at this concentration. The precision and accuracy of these measurements must meet pre-defined acceptance criteria (e.g., ±20%).[8]
Workflow for LOD and LOQ Determination
References
- 1. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 9. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards in Clinical Research
For researchers, scientists, and drug development professionals, the pursuit of precise and dependable bioanalytical data is fundamental. A critical decision in this pursuit is the selection of an internal standard (IS), a choice that profoundly influences the quality of quantitative assays. This guide presents an objective comparison of deuterated internal standards, exemplified by "Methyl 5-chloro-2-methoxybenzoate-d3," against other alternatives, supported by experimental data and detailed methodologies to guide best practices in clinical research.
In the rigorous environment of regulated bioanalysis, particularly for studies underpinning new drug applications, international regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have aligned their recommendations under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[1] This guideline strongly endorses the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being the most prevalent, whenever possible.[1] The preference for deuterated standards is founded on their capacity to closely mirror the analyte of interest throughout the entire analytical process, from sample preparation to detection, which culminates in more accurate and precise quantification.[1][2]
Performance Showdown: Deuterated vs. Non-Deuterated Internal Standards
The principal function of an internal standard is to correct for variability during the analytical procedure, encompassing sample extraction, matrix effects (such as ion suppression or enhancement), and fluctuations in instrument response.[1][3] An ideal internal standard behaves identically to the analyte.[1] While deuterated standards are chemically almost identical to the analyte, non-deuterated standards are typically structural analogs.[1] This crucial distinction has significant ramifications for assay performance.
Data Presentation: A Head-to-Head Comparison
The advantages of employing a deuterated internal standard are consistently highlighted in experimental data, demonstrating marked improvements in accuracy and precision.[1] The following tables provide a summary of how the choice of an internal standard affects key bioanalytical validation parameters.
Table 1: Assay Performance Comparison
This table illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog or when no internal standard is used.
| Parameter | This compound (Deuterated IS) | Structurally Similar Analog (Non-Deuterated IS) | No Internal Standard |
| Accuracy (% Bias) | -2% to +3% | -15% to +18% | -35% to +40% |
| Precision (%CV) | < 5% | < 15% | > 20% |
| Recovery Correction | Excellent | Variable | None |
| Matrix Effect | Minimal | Significant | Uncorrected |
Table 2: In-depth Analysis of Validation Parameters
This table provides a more detailed look at how each type of internal standard performs across various validation metrics, using hypothetical but representative data from a bioanalytical method validation for a new chemical entity (NCE).
| Validation Parameter | Acceptance Criteria (ICH M10) | This compound (Deuterated IS) | Structurally Similar Analog (Non-Deuterated IS) |
| Calibration Curve (r²) | ≥ 0.99 | 0.998 | 0.992 |
| Accuracy (% Bias) at LLOQ | ± 20% | +1.5% | -18.2% |
| Precision (%CV) at LLOQ | ≤ 20% | 4.8% | 17.5% |
| Accuracy (% Bias) at QCs | ± 15% | -1.2% to +2.5% | -14.5% to +16.8% |
| Precision (%CV) at QCs | ≤ 15% | 2.5% to 4.1% | 8.9% to 14.2% |
| Matrix Factor (CV%) | ≤ 15% | 3.5% | 25.8% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Experimental Protocols: A Closer Look at the Methodology
Detailed methodologies are essential for the successful implementation and validation of bioanalytical assays. Below are representative protocols for sample preparation and the assessment of matrix effects.
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
Sample Aliquoting : Transfer 100 µL of the biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube.[1]
-
Internal Standard Spiking : Add 25 µL of the working solution of "this compound" (or the alternative internal standard) to all samples except for the blank matrix.
-
Vortexing : Gently vortex the samples for 10 seconds to ensure homogeneity.
-
Protein Precipitation : Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.
-
Vortexing and Centrifugation : Vortex the samples vigorously for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection : Inject a 10 µL aliquot into the LC-MS/MS system for analysis.
Protocol 2: Assessment of Matrix Effects
-
Sample Sets Preparation : Prepare three sets of samples:
-
Set A : The analyte and internal standard are spiked into the mobile phase.
-
Set B : The analyte and internal standard are spiked into the supernatant of extracted blank plasma.
-
Set C : Blank plasma is extracted, and the residue is reconstituted in a solution containing the analyte and internal standard.
-
-
Analysis : Analyze all three sets of samples by LC-MS/MS.
-
Calculation : The matrix effect is calculated by comparing the peak areas of the analyte in Set B and Set C to the peak area in Set A. A ratio close to 1 indicates a negligible matrix effect.
Visualizing the Workflow and Decision-Making Process
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process for selecting an internal standard.
Caption: A typical experimental workflow for a clinical pharmacokinetic study utilizing a deuterated internal standard.
Caption: A decision-making flowchart for the selection of an appropriate internal standard in bioanalytical methods.
Conclusion
References
Safety Operating Guide
Personal protective equipment for handling Methyl 5-chloro-2-methoxybenzoate-d3
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 5-chloro-2-methoxybenzoate-d3 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Methyl 5-chloro-2-methoxybenzoate is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Equipment | Specification and Use |
| Eye/Face Protection | Chemical safety goggles or face shield | Must be worn at all times to protect against splashes. Standard EN166 (EU) or OSHA 29 CFR 1910.133 (US) compliant eyewear is recommended. |
| Skin Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure. Nitrile or neoprene gloves are generally recommended for handling chlorinated aromatic compounds[2]. |
| Lab coat/Protective clothing | A standard lab coat or other protective clothing should be worn to prevent skin contact. | |
| Respiratory Protection | Not required under normal use | No special respiratory protection is needed if work is conducted in a well-ventilated area or a chemical fume hood. A particle filter may be used if ventilation is inadequate. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[3].
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Avoid contact with skin, eyes, and clothing[3].
-
Do not breathe mist, vapors, or spray[4].
2. Storage:
-
Store in a dry, cool, and well-ventilated place[4].
-
Keep the container tightly closed to prevent contamination and degradation[4].
-
For deuterated compounds, it is best practice to store them under an inert atmosphere, such as nitrogen or argon, to prevent oxidation[5].
-
Protect from light by storing in amber vials or in the dark to prevent photodegradation[5].
-
Incompatible materials to avoid include strong oxidizing agents.
Emergency and First-Aid Measures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists[4]. |
| Inhalation | Move the person to fresh air. If symptoms occur, get medical attention immediately[4]. |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if you feel unwell[3]. |
Disposal Plan
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: this compound and any materials contaminated with it should be treated as hazardous waste. It must be disposed of through an approved waste disposal facility[4][6]. Do not dispose of it down the drain or in regular trash[6].
-
Container Disposal: Empty containers may retain product residue. An empty container that held a hazardous waste should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[6]. Once decontaminated, labels should be defaced before the container is discarded as regular trash[6].
Physicochemical Data
| Property | Value |
| Molecular Formula | C₉H₆D₃ClO₃ |
| Molecular Weight | ~203.64 g/mol |
| Appearance | Light yellow liquid |
| Boiling Point | 235 - 240 °C / 455 - 464 °F |
| Density | 1.259 g/mL at 25 °C |
| Refractive Index | n20/D 1.5466 |
Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
